Product packaging for 5-Methoxypyrimidine-4,6-diamine(Cat. No.:)

5-Methoxypyrimidine-4,6-diamine

Cat. No.: B12853913
M. Wt: 140.14 g/mol
InChI Key: RWTYMGICVPZMME-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . As a methoxypyrimidine derivative, it belongs to a class of compounds known for their utility as versatile building blocks in organic synthesis and scientific research . The diamine functional groups on the pyrimidine ring make this scaffold a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research where such structures are commonly explored . This product is intended for research and further manufacturing applications only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O B12853913 5-Methoxypyrimidine-4,6-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5-methoxypyrimidine-4,6-diamine

InChI

InChI=1S/C5H8N4O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9)

InChI Key

RWTYMGICVPZMME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CN=C1N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Chemical Properties of 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

While specific experimental values for 5-Methoxypyrimidine-4,6-diamine are not documented, its fundamental properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Chemical Properties of this compound

PropertyPredicted Value/Information
IUPAC Name This compound
Synonyms 4,6-Diamino-5-methoxypyrimidine
CAS Number Not assigned or not publicly available
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Estimated to be in the range of 150-250 °C
Boiling Point Likely to decompose before boiling at atmospheric pressure
Solubility Predicted to have some solubility in polar organic solvents like DMSO and DMF, and limited solubility in water.
pKa The amino groups are expected to have pKa values in the range of 4-6, typical for aromatic amines.

Synthetic Approach

A feasible synthetic route to this compound would likely involve the amination of a di-halogenated precursor, specifically 4,6-dichloro-5-methoxypyrimidine. The synthesis of this precursor is documented in patent literature.

Synthesis of the Precursor: 4,6-dichloro-5-methoxypyrimidine

The preparation of 4,6-dichloro-5-methoxypyrimidine can be achieved from 4,6-dihydroxy-5-methoxypyrimidine. One patented method involves the following steps[1][2]:

  • Reaction Setup: 31 parts of 5-methoxyl-4,6-dihydroxy pyrimidine disodium and 42 parts of phosphorus oxychloride are added to a reaction kettle.

  • Reaction Conditions: The mixture is kept at a temperature of 65°C for 1.5 hours.

  • Work-up: The phosphorus oxychloride is recovered under reduced pressure until the material is dry. The crude product is then purified through a series of extraction and recrystallization steps.

Proposed Synthesis of this compound

The conversion of 4,6-dichloro-5-methoxypyrimidine to the target diamine can be achieved through nucleophilic aromatic substitution with ammonia.

Experimental Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve 1 equivalent of 4,6-dichloro-5-methoxypyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Amination: Add an excess of a concentrated solution of ammonia in methanol (e.g., 7N) to the vessel.

  • Reaction Conditions: Heat the mixture to a temperature between 100-150°C for several hours. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The solvent and excess ammonia are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dichloro Precursor cluster_step2 Step 2: Amination start 4,6-Dihydroxy-5-methoxypyrimidine product1 4,6-Dichloro-5-methoxypyrimidine start->product1  65°C reagent1 POCl₃ product2 This compound product1->product2  100-150°C, Pressure reagent2 NH₃ (excess)

Caption: Proposed two-step synthesis of this compound.

Potential Biological Significance and Research Directions

While no specific biological activity or involvement in signaling pathways has been reported for this compound, the diaminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules. For instance, various substituted diaminopyrimidines have been investigated for their potential as:

  • Antimicrobial agents [3]

  • Antitubercular agents

  • Kinase inhibitors in cancer therapy

The unique substitution pattern of this compound, with a methoxy group at the 5-position, offers an interesting scaffold for further chemical exploration and biological screening. Researchers in drug discovery may find this compound to be a valuable building block for the synthesis of novel libraries of compounds to be tested against a variety of biological targets. Future research could focus on its synthesis, characterization, and evaluation in various biological assays to uncover its potential therapeutic applications.

References

5-Methoxypyrimidine-4,6-diamine: A Technical Guide to its Physicochemical Characteristics and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 5-Methoxypyrimidine-4,6-diamine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for structurally related compounds and established principles of medicinal chemistry. The physicochemical properties presented are estimations derived from a closely related molecule and should be confirmed by experimental analysis.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This compound is a novel pyrimidine derivative with potential applications in drug discovery, particularly in the development of enzyme inhibitors and modulators of biological pathways. This technical guide aims to provide a detailed overview of its predicted physicochemical characteristics, a plausible synthetic route, and its potential biological significance based on the activities of structurally analogous compounds.

Physicochemical Characteristics

Due to the absence of direct experimental data for this compound, the following table summarizes the computed physicochemical properties of a structurally similar compound, 5,6-Dimethoxypyrimidin-4-amine (PubChem CID: 78722) , to provide an estimation.[1]

PropertyEstimated ValueData Source
Molecular Formula C6H9N3O2PubChem
Molecular Weight 155.15 g/mol PubChem
XLogP3 0.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 2PubChem
Exact Mass 155.069476538 DaPubChem
Topological Polar Surface Area 70.3 ŲPubChem

Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established chemical transformations of pyrimidine derivatives. The proposed pathway involves a two-step process starting from the more readily available 4,6-Dihydroxy-5-methoxypyrimidine.

Step 1: Synthesis of 5-Methoxy-4,6-dichloropyrimidine (Intermediate)

This procedure is adapted from a general method for the chlorination of hydroxypyrimidines.[2][3]

Materials:

  • 4,6-Dihydroxy-5-methoxypyrimidine sodium

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

  • Anhydrous toluene or other suitable aprotic solvent

  • Triethylamine (optional, as a base)

  • Deionized water

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., toluene, dichloromethane)

Protocol:

  • In a dry reaction vessel equipped with a reflux condenser and a dropping funnel, suspend 4,6-Dihydroxy-5-methoxypyrimidine sodium in an excess of phosphorus oxychloride or a solution of phosphorus trichloride in an anhydrous aprotic solvent.

  • If using PCl₃, the reaction may be heated to reflux (e.g., 110-120 °C) for several hours (2-6 hours).[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Upon completion, cool the reaction mixture and carefully quench it by slowly adding it to ice-water.

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic layers sequentially with deionized water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methoxy-4,6-dichloropyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is a general method for the amination of dichloropyrimidines.[4]

Materials:

  • 5-Methoxy-4,6-dichloropyrimidine

  • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonium salt)

  • A suitable solvent (e.g., ethanol, dioxane, or dimethylformamide)

  • A base (e.g., potassium carbonate, triethylamine) may be required depending on the ammonia source.

Protocol:

  • Dissolve 5-Methoxy-4,6-dichloropyrimidine in a suitable solvent in a pressure-rated reaction vessel.

  • Add an excess of the ammonia source. The reaction may require elevated temperatures and pressure.

  • Heat the mixture to a temperature ranging from 100 to 150 °C and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a suitable solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Biological Significance and Potential Applications

While the specific biological activities of this compound have not been reported, the diaminopyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 4,6-diaminopyrimidine have been investigated for a variety of therapeutic applications.

Enzyme Inhibition: Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes. For instance, certain 2,4-diaminopyrimidine derivatives are known inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[5][6] Inhibition of DHFR can lead to a depletion of tetrahydrofolate, which in turn disrupts DNA replication and cell proliferation, making it a key target in cancer and infectious diseases. Other aminopyrimidine derivatives have shown inhibitory activity against enzymes like β-glucuronidase and glutathione S-transferase.[5][6]

Anticancer and Antimicrobial Potential: The interference with fundamental cellular processes, such as nucleotide biosynthesis, makes pyrimidine derivatives attractive candidates for anticancer and antimicrobial drug development. The structural features of this compound, with its hydrogen bond donors and acceptors, suggest it could be a valuable building block for designing targeted therapies.

Visualizations

The following diagrams illustrate key concepts relevant to the study and application of pyrimidine derivatives.

Pyrimidine_Biosynthesis cluster_enzymes Key Enzymes Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO2 CO2->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CPSII CPSII Carbamoyl_Phosphate->CPSII Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate ATCase ATCase Carbamoyl_Aspartate->ATCase Orotate Orotate Dihydroorotate->Orotate DHOase DHOase Dihydroorotate->DHOase OMP Orotidine 5'-monophosphate Orotate->OMP DHODH DHODH Orotate->DHODH UMP Uridine 5'-monophosphate OMP->UMP

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Enzyme_Inhibition_Workflow cluster_components Molecular Components cluster_process Interaction Process Enzyme Enzyme Binding Binding to Active Site Enzyme->Binding Substrate Substrate Substrate->Binding Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Binding Catalysis Enzymatic Catalysis Binding->Catalysis Inhibition Inhibition of Catalysis Binding->Inhibition Product_Formation Product Formation Catalysis->Product_Formation Inhibition->Product_Formation Blocks

Caption: General Workflow of Competitive Enzyme Inhibition.

References

Structure Elucidation of 5-Methoxypyrimidine-4,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-4,6-diamine is a substituted pyrimidine characterized by a methoxy group at the 5-position and two amino groups at the 4- and 6-positions. The precise determination of its chemical structure is fundamental for understanding its chemical properties, reactivity, and potential applications in medicinal chemistry and materials science. The elucidation process relies on a combination of spectroscopic and analytical techniques to confirm its connectivity and three-dimensional arrangement.

Proposed Structure and Analytical Workflow

The logical workflow for the structure elucidation of this compound is outlined below. This process begins with the synthesis and purification of the compound, followed by a series of analytical experiments to confirm its molecular formula and structure.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr xray X-ray Crystallography (if single crystals available) purification->xray data_integration Data Integration & Interpretation ms->data_integration nmr->data_integration xray->data_integration final_structure Final Structure Confirmation data_integration->final_structure

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic and Crystallographic Data

The following tables summarize the expected quantitative data from the key analytical techniques used for the structure elucidation of this compound.

Table 1: Expected ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H₂ (pyrimidine ring)~8.0Singlet1H
-OCH₃ (methoxy)~3.8Singlet3H
-NH₂ (amino)~5.0 - 6.0Broad Singlet4H

Table 2: Expected ¹³C NMR Data

Carbon AtomExpected Chemical Shift (δ, ppm)
C2~155
C4, C6~160
C5~120
-OCH₃~55

Table 3: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₅H₈N₄O
Molecular Weight140.14 g/mol
[M+H]⁺ (High-Resolution MS)141.0771 m/z

Table 4: X-ray Crystallography Data (Hypothetical)

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.2
c (Å)~8.9
β (°)~110
Z4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse experiment is performed.

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled experiment (e.g., PENDANT or DEPT) is performed to simplify the spectrum and provide information about the number of attached protons.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

    • Data processing is similar to that for ¹H NMR.

4.2 Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Analysis:

    • The sample solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

    • The accurate mass of the molecular ion is determined to calculate the elemental composition.

4.3 Single-Crystal X-ray Diffraction

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection:

    • A suitable crystal is mounted on the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The unit cell parameters are determined from a preliminary set of diffraction images.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships in interpreting the spectral data for the structure confirmation of this compound.

spectral_interpretation cluster_data Experimental Data cluster_interpretation Data Interpretation cluster_conclusion Structural Conclusion nmr_data ¹H & ¹³C NMR Spectra nmr_interp Identify functional groups and proton/carbon environment nmr_data->nmr_interp ms_data High-Resolution Mass Spectrum ms_interp Determine molecular formula and weight ms_data->ms_interp xray_data X-ray Diffraction Pattern xray_interp Determine atomic coordinates and molecular geometry xray_data->xray_interp structure_confirm Confirm Connectivity and Stereochemistry nmr_interp->structure_confirm ms_interp->structure_confirm xray_interp->structure_confirm final_structure Elucidated Structure of this compound structure_confirm->final_structure

Caption: Logical flow of spectral data interpretation for structure confirmation.

In-Depth Technical Guide: 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxypyrimidine-4,6-diamine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including nucleic acids and various therapeutic agents. Substituted 4,6-diaminopyrimidines, in particular, have garnered interest in medicinal chemistry, with some derivatives showing potential as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This guide aims to provide a comprehensive overview of the expected spectroscopic properties of this compound based on analogous compounds and to propose a potential synthetic strategy.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized starting from 4,6-dihydroxy-5-methoxypyrimidine. This precursor can be converted to a di-chloro intermediate, which can then undergo nucleophilic substitution with ammonia to yield the target diamine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 4,6-dihydroxy-5-methoxypyrimidine 4,6-dihydroxy-5-methoxypyrimidine 5-methoxy-4,6-dichloropyrimidine 5-methoxy-4,6-dichloropyrimidine 4,6-dihydroxy-5-methoxypyrimidine->5-methoxy-4,6-dichloropyrimidine POCl3 POCl3 POCl3 5-methoxy-4,6-dichloropyrimidine_ref 5-methoxy-4,6-dichloropyrimidine This compound This compound 5-methoxy-4,6-dichloropyrimidine_ref->this compound Ammonia Ammonia Ammonia

Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-methoxy-4,6-dichloropyrimidine

This procedure is adapted from patent literature describing the synthesis of the dichloro intermediate[1].

  • To a reaction vessel, add phosphorus oxychloride (POCl₃).

  • Slowly add 4,6-dihydroxy-5-methoxypyrimidine to the vessel while maintaining the temperature between 80-95°C.

  • After the addition is complete, heat the mixture to 110-120°C and reflux for 2-6 hours.

  • Cool the reaction mixture and quench by carefully pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxy-4,6-dichloropyrimidine.

Step 2: Synthesis of this compound

This is a general procedure for the amination of chloropyrimidines.

  • Dissolve 5-methoxy-4,6-dichloropyrimidine in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in a compatible solvent.

  • Heat the mixture to a temperature typically ranging from 100 to 150°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Spectroscopic Data (Representative)

The following tables summarize spectroscopic data for compounds structurally related to this compound. This data can be used to predict the characteristic spectral features of the target molecule.

¹H NMR Spectroscopy Data
CompoundSolventChemical Shift (δ) and MultiplicityReference
4-Chloro-2,6-diaminopyrimidineDMSO-d₆5.65 (s, 1H, H-5), 6.55 (s, 2H, NH₂), 6.95 (s, 2H, NH₂)[2]
2-Aminopyrimidines (general)-5.1-5.3 ppm (for amino protons)[3]

Expected ¹H NMR for this compound:

  • -OCH₃ protons: A singlet expected around 3.8-4.0 ppm.

  • -NH₂ protons: Two broad singlets for the two amino groups, likely in the range of 5.0-7.0 ppm. The chemical shift can be concentration-dependent and may exchange with D₂O.

  • Aromatic proton (H-2): A singlet expected in the aromatic region, likely downfield due to the electron-withdrawing nature of the nitrogen atoms.

¹³C NMR Spectroscopy Data
CompoundSolventChemical Shift (δ) ppmReference
4-Chloro-2,6-diaminopyrimidine-83.0 (C-5), 161.3 (C-4), 166.6 (C-2), 167.2 (C-6)[4]

Expected ¹³C NMR for this compound:

  • -OCH₃ carbon: A signal expected around 55-60 ppm.

  • C-5: The carbon bearing the methoxy group is expected to be significantly shielded.

  • C-4 and C-6: The carbons attached to the amino groups are expected to be in the range of 160-170 ppm.

  • C-2: The chemical shift of this carbon will be influenced by the substituents at positions 4 and 6.

IR Spectroscopy Data
CompoundFunctional GroupWavenumber (cm⁻¹)Reference
2-Aminopyrimidines (general)N-H stretching3456-3182[3]
4-AminopyrimidineN-H stretching~3300, ~3150[5]
C=N stretching~1650[5]
C-N stretching~1300[5]

Expected IR for this compound:

  • N-H stretching: Two or more bands in the region of 3500-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amino groups.

  • C-H stretching: Bands around 3000-2800 cm⁻¹ for the methoxy group and any aromatic C-H.

  • C=N and C=C stretching: Aromatic ring vibrations in the 1650-1400 cm⁻¹ region.

  • C-O stretching: A strong band around 1250-1000 cm⁻¹ for the methoxy group.

Mass Spectrometry Data
CompoundIonization MethodKey Fragments (m/z)Reference
2-AminopyrimidineEI95 (M⁺), 68, 42, 41, 96[6]

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₅H₈N₄O) is 140.14 g/mol . The molecular ion peak should be observed at m/z 140.

  • Fragmentation: Common fragmentation patterns for pyrimidines involve the loss of HCN, and for methoxy-substituted aromatics, the loss of a methyl radical (CH₃) or formaldehyde (CH₂O) is common.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

  • Analysis: Acquire the mass spectrum, ensuring to record the molecular ion peak and the major fragment ions.

Biological Context: EGFR Signaling Pathway

Substituted 4,6-diaminopyrimidines have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. 4,6-diaminopyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound (or analog) Inhibitor->Dimerization Inhibits

Simplified EGFR signaling pathway and inhibition.

This document provides a foundational guide for researchers interested in this compound. While direct experimental data is currently sparse, the provided information on related compounds offers a solid basis for predicting its properties and for guiding future synthesis and characterization efforts.

References

An In-Depth Technical Guide to 5-Methoxypyrimidine-4,6-diamine and Related Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Methoxypyrimidine-4,6-diamine and its structurally related analogs. While specific data for this compound is not extensively available in public literature, this document focuses on the closely related and well-studied compound, 4-Amino-5,6-dimethoxypyrimidine , along with other bioactive diaminopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile biological activities, particularly as kinase inhibitors in oncology. This guide offers detailed information on their chemical identifiers, physicochemical properties, synthesis protocols, and biological activities, including their role in key signaling pathways.

Core Compound: 4-Amino-5,6-dimethoxypyrimidine and Its Identifiers

The primary focus of this guide is 4-Amino-5,6-dimethoxypyrimidine, a key intermediate and a scaffold for the development of various therapeutic agents.

IdentifierValueReference
CAS Number 5018-45-1[1]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
IUPAC Name 5,6-dimethoxypyrimidin-4-amine[1]
Synonyms 4-Amino-5,6-dimethoxypyrimidine, 5,6-Dimethoxy-4-pyrimidinamine[1]
InChI InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9)[1]
InChIKey OBYHDGNNFIOYSU-UHFFFAOYSA-N[1]
SMILES COC1=C(N=CN=C1OC)N[1]

Physicochemical Properties

The physicochemical properties of 4-Amino-5,6-dimethoxypyrimidine and related compounds are crucial for their handling, formulation, and biological activity.

CompoundPropertyValueReference
4-Amino-5,6-dimethoxypyrimidine Physical StateWhite to off-white crystalline solid
SolubilitySoluble in polar solvents like water and alcohols
4-Amino-2,6-dimethoxypyrimidine Melting Point149-152 °C
4,6-Dihydroxy-5-methoxypyrimidine Melting Point>300 °C

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these compounds. Below are representative experimental protocols.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

A common method for the synthesis of dimethoxypyrimidine derivatives involves the cyclization and subsequent methylation of precursors.

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

  • In a 500 ml four-necked bottle, combine guanidine nitrate and diethyl malonate at a molar ratio of 1.5:1.

  • Add 50 g of anhydrous methanol and stir the mixture until uniform.

  • While maintaining the temperature at 60°C, slowly add 360 g of liquid sodium methoxide over approximately 1 hour.

  • Increase the temperature to 68°C and reflux the reaction mixture for 3.5 hours.

  • After the reaction is complete, distill off the methanol to obtain a white solid.

  • Dissolve the solid in water and filter to remove any insoluble materials.

  • Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution.

  • Collect the resulting precipitate by suction filtration, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine. A yield of 96.3% has been reported for this step.

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

  • In a 150 ml high-pressure reactor, place 25.4 g of 2-amino-4,6-dihydroxypyrimidine and 72 g of dimethyl carbonate (molar ratio of 1:4).

  • Heat the mixture to 100°C and maintain the reaction for 6 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble solids.

  • The filtrate is then subjected to reduced pressure distillation (0.05 atm at 40°C) to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and reflux at 70-90°C for 30 minutes.

  • Cool the solution to induce recrystallization.

  • Filter the crystals and dry to obtain pure 2-amino-4,6-dimethoxypyrimidine. A yield of 6.2% has been reported for this specific purification step.

Epidermal Growth Factor Receptor (EGFR) Kinase Assay

This protocol outlines a method to assess the inhibitory activity of diaminopyrimidine derivatives against EGFR kinase.

  • Preparation of Reagents :

    • Prepare a 1X kinase reaction buffer consisting of 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

    • Prepare 10X stocks of EGFR-WT and EGFR-T790M/L858R enzymes.

    • Prepare 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide).

  • Enzyme and Inhibitor Incubation :

    • In a 384-well white, non-binding surface microtiter plate, pre-incubate 5 μL of each enzyme stock for 30 minutes at 27°C with 0.5 μL of serially diluted test compounds in 50% DMSO.

  • Initiation of Kinase Reaction :

    • Start the kinase reaction by adding 45 μL of the ATP/peptide substrate mix to each well.

  • Data Acquisition :

    • Monitor the reaction progress every 71 seconds for a duration of 30-120 minutes using a plate reader (λex360/λem485).

  • Data Analysis :

    • Examine the progress curves for linear reaction kinetics.

    • Determine the initial velocity from the slope of the relative fluorescence units versus time.

    • Plot the initial velocity against the inhibitor concentration to calculate the IC₅₀ value using a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope).[2]

Biological Activity and Signaling Pathways

Diaminopyrimidine derivatives have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for cancer therapy.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Many diaminopyrimidine-based compounds have been developed as inhibitors of EGFR, a key regulator of cell proliferation and survival.[3][4] Mutations in EGFR can lead to its constitutive activation, driving tumor growth. Diaminopyrimidine inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR.

The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, triggers downstream cascades including the RAS-RAF-MEK-MAPK and the PI3K-Akt pathways, ultimately leading to cell proliferation and survival.[3][5][6]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Diaminopyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway Inhibition by Diaminopyrimidine Derivatives.

Inhibition of Focal Adhesion Kinase (FAK)

Diaminopyrimidine derivatives have also been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[7][8][9] Overexpression of FAK is associated with tumor progression and metastasis.

A general workflow for the synthesis and evaluation of FAK inhibitors is depicted below.

FAK_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2,4,5-trichloropyrimidine) Intermediates Intermediate Synthesis Start->Intermediates Final Final Diaminopyrimidine Derivatives Intermediates->Final FAK_Assay In vitro FAK Kinase Assay (IC50) Final->FAK_Assay Cell_Assay Antiproliferative Assay (e.g., A549, MDA-MB-231) Final->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis FAK_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Final Iterative Design

Caption: Workflow for Synthesis and Evaluation of Diaminopyrimidine FAK Inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of selected diaminopyrimidine derivatives against various cancer cell lines and kinases.

Compound IDTargetCell Line/EnzymeIC₅₀ (µM)Reference
10b EGFREGFR0.00829[10]
HepG23.56[10]
A5495.85[10]
MCF-77.68[10]
A12 FAKFAK Enzyme0.0108[7]
A5490.13[7]
MDA-MB-2310.094[7]
A13 FAKFAK Enzyme0.0096[7]
Compound 2 AnticancerMCF-70.013
Compound 3 AnticancerMCF-7-
Compound 9k AnticancerA5492.14[5]
HCT-1163.59[5]
PC-35.52[5]
MCF-73.69[5]
Compound 13f AnticancerA5491.98[5]
HCT-1162.78[5]
PC-34.27[5]
MCF-74.01[5]

Conclusion

This technical guide has provided a detailed overview of 4-Amino-5,6-dimethoxypyrimidine and the broader class of diaminopyrimidine derivatives. The information presented, including chemical identifiers, physicochemical properties, synthesis protocols, and biological activities, highlights the therapeutic potential of these compounds, particularly in the field of oncology. The data and diagrams provided serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into this promising class of molecules.

References

The Solubility Profile of 5-Methoxypyrimidine-4,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Methoxypyrimidine-4,6-diamine and related pyrimidine derivatives. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its solubility assessment. This includes a detailed experimental protocol for solubility determination and an exploration of the broader context of pyrimidine metabolism, which is crucial for understanding its biological interactions.

Quantitative Solubility Data of Related Pyrimidine Derivatives

Compound NameSolventTemperature (°C)Solubility
2-Amino-4,6-dimethoxypyrimidineChloroformNot SpecifiedSlightly Soluble[1]
2-Amino-4,6-dimethoxypyrimidineMethanolNot SpecifiedSlightly Soluble[1]

Note: "Slightly Soluble" is a qualitative description. For quantitative analysis, experimental determination is necessary.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus
  • This compound (solute)

  • Selected solvent(s) (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Conical flask with stopper

  • Volumetric flask

  • Pipette

  • Evaporating dish

  • Thermostatic water bath or incubator

  • Filtration apparatus (e.g., syringe filter)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask.

    • Seal the flask to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer in a thermostatic water bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally, but 24-48 hours is often sufficient. The presence of undissolved solid material at the end of this period is essential to ensure saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature.

    • Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

    • Evaporate the solvent gently in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the solute.

  • Drying and Weighing:

    • Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Weight of dish with solute - Weight of empty dish) / Volume of solution taken (L)

Signaling Pathways and Experimental Workflows

Understanding the biological context of a compound is crucial in drug development. Pyrimidine derivatives are fundamental components of nucleotide metabolism, which is intricately linked to various cellular signaling pathways.

Pyrimidine Biosynthesis Pathways

The diagram below illustrates the de novo and salvage pathways for pyrimidine nucleotide biosynthesis. These pathways are essential for the synthesis of DNA and RNA precursors. Many therapeutic agents target these pathways.

Pyrimidine_Biosynthesis cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Bicarbonate Bicarbonate CPSII Carbamoyl Phosphate Synthetase II (CPSII) Bicarbonate->CPSII Glutamine Glutamine Glutamine->CPSII ATP_novo 2 ATP ATP_novo->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHO Dihydroorotase (DHO) Carbamoyl_Aspartate->DHO Dihydroorotate Dihydroorotate DHO->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT Orotate Phosphoribosyltransferase (OPRT) Orotate->OPRT PRPP_novo PRPP PRPP_novo->OPRT OMP Orotidine-5'-monophosphate (OMP) OPRT->OMP ODC OMP Decarboxylase (ODC) OMP->ODC UMP Uridine-5'-monophosphate (UMP) ODC->UMP UDP UDP UMP->UDP Uracil Uracil UPRT Uracil Phosphoribosyltransferase (UPRT) Uracil->UPRT PRPP_salvage PRPP PRPP_salvage->UPRT UMP_salvage UMP UPRT->UMP_salvage UMP_salvage->UDP Uridine Uridine UK Uridine Kinase (UK) Uridine->UK ATP_salvage ATP ATP_salvage->UK UK->UMP_salvage UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP

Caption: De Novo and Salvage Pathways of Pyrimidine Biosynthesis.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of a compound like this compound.

Solubility_Workflow Start Start: Obtain Pure Compound Solvent_Selection Select Solvents (e.g., Water, DMSO, Ethanol) Start->Solvent_Selection Equilibration Prepare Supersaturated Solution & Equilibrate at Constant Temp. Solvent_Selection->Equilibration Sampling Withdraw & Filter Aliquot Equilibration->Sampling Evaporation Evaporate Solvent Sampling->Evaporation Weighing Weigh Dried Solute Evaporation->Weighing Calculation Calculate Solubility Weighing->Calculation Data_Analysis Analyze & Report Data Calculation->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While direct quantitative data is sparse, the provided experimental protocol for the gravimetric method offers a robust approach for researchers to determine its solubility in various solvents. Furthermore, the visualization of the pyrimidine biosynthesis pathway offers a broader biological context, which is essential for drug development professionals. The information and methodologies presented herein are intended to empower researchers to effectively characterize the physicochemical properties of this and other novel pyrimidine derivatives.

References

Stability and Storage of 5-Methoxypyrimidine-4,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methoxypyrimidine-4,6-diamine. It is intended for researchers, scientists, and professionals in drug development who handle or utilize this compound in their work. This document outlines standard handling procedures, potential degradation pathways, and methodologies for stability-indicating analysis.

Compound Stability and Handling

This compound is generally stable under normal laboratory conditions.[1] However, long-term storage may lead to degradation, and the compound's stability can be compromised by specific environmental factors.[2] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[1][2] Ingestion and inhalation of the dust should be avoided.[1]

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, the following storage conditions are recommended based on safety data sheets (SDS) and general laboratory best practices for substituted pyrimidines:

ParameterConditionRationale
Temperature Cool and dark place; some related compounds are stored at 2-8°C or 10-25°C.[2][3][4]Prevents thermal degradation and potential light-induced reactions.
Atmosphere Keep container tightly closed.[1][2][5][6] For sensitive applications, storage under an inert gas (e.g., argon, nitrogen) is advisable.[6]Minimizes exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation.
Container Use a tightly sealed, appropriate chemical container.Prevents contamination and exposure to the environment.
Incompatibilities Store away from strong oxidizing agents.[1][2]Oxidizing agents can lead to chemical decomposition of the diamine functional groups.

Prolonged storage is not recommended as the product may degrade over time, potentially forming more hazardous substances.[2] It is the user's responsibility to ensure the compound's purity and integrity before use, especially after extended storage.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[6]

Experimental Protocol: Forced Degradation of this compound

The following is a generalized protocol for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 12 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 70°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed solid at a concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Prepare a solution of the photo-stressed solid at a concentration of 100 µg/mL in the mobile phase.

  • Control Sample: Prepare a 100 µg/mL solution of the unstressed compound in the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[2]
Flow Rate 1.0 mL/min.[2]
Detection Wavelength Determined by UV-Vis scan of the parent compound (e.g., 225 nm).[2]
Injection Volume 20 µL.
Column Temperature Ambient or controlled at 25°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Data Presentation

The results from the forced degradation studies should be summarized in a table to clearly present the stability profile of the compound.

Stress ConditionReagent/ConditionDuration% Degradation of this compoundNumber of DegradantsPeak Area of Major Degradant(s)
Acidic0.1 M HCl, 60°C24 hoursData to be filledData to be filledData to be filled
Basic0.1 M NaOH, RT12 hoursData to be filledData to be filledData to be filled
Oxidative3% H₂O₂, RT24 hoursData to be filledData to be filledData to be filled
Thermal70°C (solid)48 hoursData to be filledData to be filledData to be filled
Photolytic1.2 million lux hours-Data to be filledData to be filledData to be filled

Note: The table above is a template. The actual data must be generated through experimental work.

Visualization of a Relevant Biological Pathway

Substituted pyrimidine derivatives are known to interact with various biological targets. For instance, certain pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[3]

BMP2_SMAD1_Pathway Pyrimidine This compound (Hypothetical Activator) BMPR BMP Receptor Pyrimidine->BMPR Smad1_5_9 Smad1/5/9 BMPR->Smad1_5_9 Phosphorylates pSmad p-Smad1/5/9 Complex p-Smad/Smad4 Complex pSmad->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates RUNX2 RUNX2 Gene Expression Nucleus->RUNX2 Upregulates Osteogenesis Osteogenesis RUNX2->Osteogenesis Promotes

Caption: Hypothetical activation of the BMP2/SMAD1 pathway by a pyrimidine derivative.

The diagram above illustrates a potential mechanism of action for a pyrimidine-based compound, leading to the upregulation of osteogenic genes.

Experimental_Workflow Start Start: this compound Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Control Unstressed Control Sample Start->Control HPLC Stability-Indicating HPLC Analysis Stress->HPLC Control->HPLC Data Data Analysis: - % Degradation - Degradant Profiling HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for the stability testing of this compound.

This workflow outlines the logical steps from sample preparation and stress testing to data analysis and reporting in a stability study.

References

5-Methoxypyrimidine-4,6-diamine: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 5-Methoxypyrimidine-4,6-diamine. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential pharmacological effects based on the well-established activities of structurally related pyrimidine and diaminopyrimidine derivatives. This guide covers potential anticancer and anti-inflammatory activities, details relevant experimental protocols for their evaluation, and explores plausible signaling pathway interactions. All quantitative data from related compounds is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. Derivatives of pyrimidine are known to exhibit anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system activities. The diamino- and methoxy- substitutions on the pyrimidine ring, as present in this compound, are frequently associated with potent and selective biological effects. This guide aims to provide a foundational understanding of the potential therapeutic value of this compound by examining the established biological profiles of its structural analogs.

Potential Biological Activities

Based on the activities of structurally similar diaminopyrimidine derivatives, this compound is hypothesized to possess two primary biological activities:

  • Anticancer Activity: Diaminopyrimidine derivatives have been extensively investigated as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases.

  • Anti-inflammatory Activity: Several pyrimidine derivatives have demonstrated potent anti-inflammatory effects. A common mechanism is the inhibition of nitric oxide (NO) production by suppressing the activity of inducible nitric oxide synthase (iNOS).

Quantitative Data for Structurally Related Compounds

Table 1: Anticancer Activity of Related Diaminopyrimidine Derivatives

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 ValueReference
2,4-diamino-5-methyleneaminopyrimidine derivative (7i)HCT116Proliferation4.93 µM[1]
2,4-diamino-5-methyleneaminopyrimidine derivative (7i)HT-29Proliferation5.57 µM[1]
2,4-diamino-5-methyleneaminopyrimidine derivative (7i)MCF-7Proliferation8.84 µM[1]
2,4-diamino-5-methyleneaminopyrimidine derivative (7i)HeLaProliferation14.16 µM[1]
2,4-diamino-5-ketopyrimidine (R547)HCT116Growth Inhibition0.08 µM[2]

Table 2: Anti-inflammatory Activity of Related Pyrimidine Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50 ValueReference
6-phenoxypyrimidine derivativesRAW 264.7IL-6 mRNA expression-[3]
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidineHuman MonocytesTLR-2, -4, and -5 response-[4]
5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thionesIn vivoCarrageenan-induced edemaMore active than acetylsalicylic acid[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared and added to the wells to achieve a range of final concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibitory Assay (Griess Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reagent Assay:

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development (azo dye formation).

  • Absorbance Measurement: The absorbance is measured at 540-550 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound may modulate key signaling pathways involved in cancer and inflammation.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Many pyrimidine derivatives have been developed as JAK inhibitors.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Gene Gene Transcription (Proliferation, Inflammation) STAT_P->Gene Nuclear Translocation Nucleus Nucleus Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibition?

Caption: Potential inhibition of the JAK/STAT signaling pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. It controls the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key strategy for developing anti-inflammatory drugs.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκBα Gene Pro-inflammatory Gene Expression NFkB->Gene Nuclear Translocation & Transcription Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Nucleus Nucleus Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis & Characterization of This compound InVitro In Vitro Screening Start->InVitro Anticancer Anticancer Assays (e.g., MTT) InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., Griess Assay) InVitro->AntiInflammatory DataAnalysis Data Analysis (IC50 Determination) Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Mechanism Mechanism of Action Studies DataAnalysis->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for JAK/STAT, NF-κB) Mechanism->Signaling Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Mechanism->Enzyme InVivo In Vivo Studies (Animal Models) Mechanism->InVivo End Lead Compound Optimization InVivo->End

Caption: General experimental workflow for biological evaluation.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, a strong rationale exists for its investigation as a potential anticancer and anti-inflammatory agent. The established pharmacological profiles of structurally related diaminopyrimidines provide a solid foundation for this hypothesis. The experimental protocols and potential signaling pathway interactions detailed in this guide offer a clear roadmap for the systematic evaluation of this promising compound. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Methoxypyrimidine-4,6-diamine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the chlorination of a pyrimidine precursor followed by a nucleophilic aromatic substitution to introduce the diamine functionalities.

Logical Relationship of the Synthesis Strategy

The overall synthetic strategy is based on the functionalization of a pyrimidine core. The key intermediate, 5-methoxy-4,6-dichloropyrimidine, is first synthesized from a dihydroxy precursor. This chlorinated intermediate is then subjected to amination to yield the target compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 4,6-dihydroxy-5-methoxypyrimidine 4,6-dihydroxy-5-methoxypyrimidine 5-methoxy-4,6-dichloropyrimidine 5-methoxy-4,6-dichloropyrimidine 4,6-dihydroxy-5-methoxypyrimidine->5-methoxy-4,6-dichloropyrimidine POCl3 or PCl3 This compound This compound 5-methoxy-4,6-dichloropyrimidine->this compound NH3 source (e.g., NH4OH, NaN3 then reduction)

Caption: Synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-4,6-dichloropyrimidine

This procedure is adapted from established methods for the chlorination of dihydroxypyrimidines.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4,6-dihydroxy-5-methoxypyrimidine142.1110.0 g0.070Starting material
Phosphorus oxychloride (POCl₃)153.3350 mL0.54Reagent and solvent, use in excess
N,N-Diisopropylethylamine (DIPEA)129.2412.2 mL0.070Base
Toluene92.14100 mL-Solvent for workup
Ice18.02As needed-For quenching
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxy-5-methoxypyrimidine (10.0 g, 0.070 mol) in phosphorus oxychloride (50 mL).

  • With stirring, slowly add N,N-diisopropylethylamine (12.2 mL, 0.070 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a fume hood.

  • Extract the aqueous mixture with toluene (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-methoxy-4,6-dichloropyrimidine by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol is a general procedure for the amination of dichloropyrimidines and may require optimization.[4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-methoxy-4,6-dichloropyrimidine179.005.0 g0.028Starting material
Ammonium Hydroxide (28-30%)35.05100 mL-Ammonia source, use in large excess
1,4-Dioxane88.1150 mL-Solvent
Ethyl Acetate88.11100 mL-Solvent for extraction
Brine-As needed-For washing
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Procedure:

  • In a sealed tube or a pressure vessel, dissolve 5-methoxy-4,6-dichloropyrimidine (5.0 g, 0.028 mol) in 1,4-dioxane (50 mL).

  • Add ammonium hydroxide solution (100 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol gradient.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis of this compound.

StepStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Time (h)Typical Yield (%)
14,6-dihydroxy-5-methoxypyrimidinePOCl₃, DIPEAPhosphorus oxychloride105-1104-675-85
25-methoxy-4,6-dichloropyrimidineAmmonium Hydroxide1,4-Dioxane, Water100-12012-2460-75

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 4,6-dihydroxy-5- methoxypyrimidine chlorination Chlorination (POCl3, DIPEA) start->chlorination intermediate Intermediate: 5-methoxy-4,6- dichloropyrimidine chlorination->intermediate amination Amination (NH4OH) intermediate->amination crude_product Crude Product amination->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Final Product: 5-Methoxypyrimidine- 4,6-diamine purification->final_product analysis Characterization (NMR, MS, etc.) final_product->analysis

Caption: Workflow for the synthesis of this compound.

References

purification of 5-Methoxypyrimidine-4,6-diamine by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of 5-Methoxypyrimidine-4,6-diamine by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and reagents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, including a systematic approach to solvent selection and a general procedure for the purification process.

Principle of Recrystallization

Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a large extent at an elevated temperature but only sparingly at a lower temperature.[1] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By carefully selecting the solvent and controlling the cooling rate, the target compound can be induced to crystallize out of the solution in a highly purified form.

Solvent Selection

The choice of solvent is paramount for a successful recrystallization. The adage "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] Given the structure of this compound, which contains polar amine and ether functional groups as well as a less polar aromatic ring, a solvent of intermediate polarity or a solvent mixture is likely to be effective.

Commonly used solvent systems for the recrystallization of aromatic and amine-containing compounds include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ethers (e.g., diisopropyl ether, t-butyl methyl ether), and aqueous mixtures (e.g., ethanol/water, acetone/water).[1][2][3][4] For amine compounds specifically, the use of acidic solvents like acetic acid or conversion to a salt followed by recrystallization can also be considered.[5][6]

Table 1: Suggested Solvents for Screening

Solvent/Solvent SystemRationale
EthanolGood general solvent for moderately polar compounds.
Ethyl AcetateOften a good choice for compounds with ester-like or moderately polar functionalities. A related compound, 4-amino-5,6-dimethoxypyrimidine, has been recrystallized from ethyl acetate.[3]
Diisopropyl Ether / t-Butyl Methyl EtherEthers have been successfully used for the crystallization of similar dimethoxypyrimidine derivatives.[3][4]
TolueneAromatic solvent that can be effective for aromatic compounds, particularly if heated.
Ethanol/WaterA common solvent pair where water acts as an anti-solvent. The polarity can be fine-tuned by adjusting the ratio.
Acetone/WaterAnother versatile solvent pair for moderately polar compounds.

Experimental Protocol

This protocol outlines a systematic approach to purifying this compound by recrystallization, starting with solvent screening.

Part 1: Solvent Screening

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent from Table 1, dropwise, at room temperature. Swirl to mix.

  • If the compound dissolves readily at room temperature, the solvent is likely too good a solvent and not suitable for recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • The ideal solvent will dissolve the compound completely upon heating.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • A good solvent will result in the formation of a crystalline precipitate upon cooling.

  • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool as before.

Part 2: Bulk Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent (or solvent system). Add a boiling chip or a magnetic stir bar. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-warmed funnel and filter flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude_Sample Crude this compound Solvent_Screening Solvent Screening Crude_Sample->Solvent_Screening Dissolution Dissolution in Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Washing with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Purified_Product Purified Crystalline Product Drying->Purified_Product

Caption: Workflow for the .

Data Presentation

The success of the recrystallization should be evaluated by determining the yield and purity of the final product.

Table 2: Example Data for Recrystallization of this compound

ParameterCrude MaterialAfter Recrystallization
Mass (g) 5.004.25
Appearance Off-white powderWhite crystalline solid
Purity (by HPLC, %) 95.299.8
Melting Point (°C) 148-151154-155
Recovery Yield (%) -85

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the initial purity of the crude material and the specific conditions of the recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling.[1] Try using a larger volume of solvent or allowing the solution to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Low Recovery: This can be caused by using too much solvent, cooling for too short a time, or premature crystallization during hot filtration.

Conclusion

Recrystallization is a robust and effective method for the purification of this compound. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol, can significantly improve the purity of the compound, making it suitable for further applications in research and development.

References

Application Notes and Protocols: 5-Methoxypyrimidine-4,6-diamine as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-4,6-diamine is a highly functionalized heterocyclic compound that serves as a valuable scaffold in the synthesis of diverse biologically active molecules. Its unique arrangement of amino and methoxy groups on the pyrimidine core allows for selective chemical modifications, making it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for utilizing this compound as a key building block in the synthesis of kinase inhibitors and other pharmacologically relevant compounds.

Applications in Drug Discovery

The pyrimidine-4,6-diamine core is a well-established pharmacophore found in numerous potent and selective inhibitors of various protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders. By leveraging the reactive sites of this compound, medicinal chemists can synthesize libraries of compounds targeting key kinases.

Kinase Inhibitor Synthesis

Derivatives of pyrimidine-4,6-diamine have shown significant promise as inhibitors of several important kinase families:

  • Janus Kinases (JAKs): These cytoplasmic tyrosine kinases are integral to cytokine signaling. Inhibitors of JAKs, particularly JAK3, are effective in treating autoimmune diseases like rheumatoid arthritis.

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Aurora A kinase inhibitors are being investigated as anti-cancer agents due to their ability to disrupt cell division in rapidly proliferating tumor cells.

  • Focal Adhesion Kinase (FAK): This non-receptor tyrosine kinase is involved in cell adhesion, migration, and survival. FAK inhibitors are potential therapeutics for metastatic cancers.

  • OLIG2 Transcription Factor: While not a kinase, OLIG2 is a critical transcription factor in the development and progression of glioblastoma. Pyrimidine-4,6-diamine-based compounds have been identified as potent inhibitors of OLIG2, offering a novel therapeutic strategy for this aggressive brain tumor.

Experimental Protocols

While direct experimental protocols starting from this compound are not extensively reported in the literature, the following protocols for related diaminopyrimidine cores can be adapted. A common strategy involves the initial conversion of the diamine to a more reactive dihalopyrimidine intermediate.

Protocol 1: Synthesis of a Dichloro-pyrimidine Intermediate

A potential preliminary step to activate the this compound scaffold for subsequent cross-coupling reactions is its conversion to the corresponding dichloro derivative. This can be conceptually based on methods for analogous compounds.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous toluene or other high-boiling inert solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of anhydrous DMF.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Methoxy-4,6-dichloropyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dichloropyrimidine intermediate with an arylboronic acid. This reaction is fundamental for introducing aryl substituents onto the pyrimidine core.

Reaction Scheme:

Materials:

  • 5-Methoxy-4,6-dichloropyrimidine (1.0 eq)

  • Arylboronic acid (1.1-2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine 5-Methoxy-4,6-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired aryl-substituted product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce amino groups at the 4- and 6-positions of the pyrimidine ring, starting from the dichlorinated intermediate.

Reaction Scheme:

Materials:

  • 5-Methoxy-4,6-dichloropyrimidine (1.0 eq)

  • Primary or secondary amine (1.1-2.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-3.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a reaction flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq for mono-amination).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by 5-Methoxy-4,6-dichloropyrimidine (1.0 eq) and the amine (1.1 eq).

  • Heat the mixture to 80-110 °C and stir for 4-18 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the aminated pyrimidine derivative.

Quantitative Data

The following tables summarize representative data for the synthesis of bioactive compounds based on pyrimidine-4,6-diamine scaffolds. Note that yields and specific analytical data will vary depending on the exact substrates and reaction conditions used.

Table 1: Representative Reaction Yields

StepReaction TypeStarting MaterialProductTypical Yield (%)
1ChlorinationThis compound (hypothetical)5-Methoxy-4,6-dichloropyrimidine60-80
2aSuzuki Coupling (mono)5-Methoxy-4,6-dichloropyrimidine4-Aryl-6-chloro-5-methoxypyrimidine50-75
2bSuzuki Coupling (di)5-Methoxy-4,6-dichloropyrimidine4,6-Diaryl-5-methoxypyrimidine40-60
3aBuchwald-Hartwig (mono)5-Methoxy-4,6-dichloropyrimidine4-Amino-6-chloro-5-methoxypyrimidine65-85
3bBuchwald-Hartwig (di)5-Methoxy-4,6-dichloropyrimidine4,6-Diamino-5-methoxypyrimidine derivative55-75

Table 2: Biological Activity of Representative Pyrimidine-4,6-diamine Derivatives

Target Kinase/ProteinLead Compound StructureIC₅₀ (nM)Reference
JAK3Pyrimidine-4,6-diamine derivative2.1[1]
Aurora A6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative< 10[2]
FAK2,4-Diaminopyrimidine derivative9.6[3]
OLIG2Pyrimidine-4,6-diamine derivative (B01)880 (cellular)

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrimidine-4,6-diamine derivatives and a general synthetic workflow.

JAK_STAT_Pathway cluster_nucleus Cellular Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Differentiation, Immunity) STAT_dimer->Gene_Expression Promotes Transcription Nucleus Nucleus Inhibitor Pyrimidine-4,6-diamine Derivative (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Src->FAK Phosphorylates Cell_Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Cell_Response Inhibitor Pyrimidine-4,6-diamine Derivative (FAK Inhibitor) Inhibitor->FAK Inhibits

Caption: The Focal Adhesion Kinase (FAK) signaling cascade.

AuroraA_Pathway G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Activation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor Pyrimidine-4,6-diamine Derivative (Aurora A Inhibitor) Inhibitor->AuroraA Inhibits OLIG2_Pathway cluster_nucleus Cellular Nucleus OLIG2 OLIG2 Transcription Factor Target_Genes Target Gene Expression (e.g., PDGFRA) OLIG2->Target_Genes Regulates Nucleus Nucleus Glioblastoma Glioblastoma Proliferation and Survival Target_Genes->Glioblastoma Inhibitor Pyrimidine-4,6-diamine Derivative (OLIG2 Inhibitor) Inhibitor->OLIG2 Inhibits Synthetic_Workflow Start This compound Intermediate Reactive Intermediate (e.g., Dihalopyrimidine) Start->Intermediate Activation Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Product Functionalized Pyrimidine Derivative Coupling->Product Purification Purification (Chromatography) Product->Purification Analysis Analysis (NMR, MS, Purity) Purification->Analysis

References

Application Notes and Protocols: 5-Methoxypyrimidine-4,6-diamine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-methoxypyrimidine-4,6-diamine and its analogs as a core scaffold in the synthesis of targeted kinase inhibitors. The pyrimidine-4,6-diamine framework serves as a versatile starting point for developing inhibitors against various kinase families, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK), which are critical targets in oncology and inflammatory diseases.

Introduction to Pyrimidine-4,6-diamines as Kinase Inhibitors

The dysregulation of protein kinase activity is a fundamental mechanism underlying numerous human diseases, most notably cancer. This has established kinases as one of the most important classes of drug targets. The 2,4-diaminopyrimidine and 4,6-diaminopyrimidine scaffolds are privileged structures in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The strategic substitution at the amino groups and other positions on the pyrimidine ring allows for the fine-tuning of potency and selectivity against specific kinase targets.

This compound, in particular, offers an attractive starting point. The methoxy group at the 5-position can influence the electronic properties of the pyrimidine ring and provide a vector for further chemical modification, potentially enhancing binding affinity and pharmacokinetic properties of the final inhibitor.

Featured Kinase Targets and Signaling Pathways

Derivatives of the pyrimidine-4,6-diamine scaffold have demonstrated significant inhibitory activity against several key kinase families.

Janus Kinase (JAK) Family

The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers.[1]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor:p1->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT Receptor:p2->STAT2 JAK1->Receptor:p1 3. Phosphorylation JAK1->STAT1 JAK2->Receptor:p2 JAK2->STAT2 STAT1->STAT2 5. STAT Dimerization STAT_dimer_nuc STAT Dimer STAT1->STAT_dimer_nuc DNA DNA STAT_dimer_nuc->DNA 7. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Regulation of Gene Expression

Caption: The JAK-STAT Signaling Pathway.

Cyclin-Dependent Kinase (CDK) Family

CDKs are serine/threonine kinases that are essential for the regulation of the cell cycle. The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.

The following diagram outlines the CDK-Rb pathway and its role in cell cycle progression.

CDK_Rb_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces expression CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb E2F CDK46_CyclinD->Rb_E2F Phosphorylates Rb, releasing E2F pRb p-Rb Rb->pRb E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates transcription of S-phase genes Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->G1_S_Transition Inhibits Cell_Cycle_Progression Cell Cycle Progression G1_S_Transition->Cell_Cycle_Progression

Caption: The CDK-Retinoblastoma (Rb) Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from pyrimidine-4,6-diamine scaffolds.

Table 1: Inhibitory Activity of Pyrimidine-4,6-diamine Derivatives against Janus Kinases (JAKs)

Compound IDTarget KinaseIC50 (nM)Reference
11eJAK32.1[2]
13aFLT313.9

Table 2: Antiproliferative Activity of Diaminopyrimidine Derivatives

Compound IDCell LineIC50 (µM)Target PathwayReference
A12A5490.130FAK[3]
A12MDA-MB-2310.094FAK[3]

Experimental Protocols

The following protocols are representative examples for the synthesis of kinase inhibitors using a pyrimidine-diamine core. These are based on established literature procedures and can be adapted for this compound analogs.

General Synthetic Workflow

The general approach involves a sequential nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) on a dihalopyrimidine core, followed by further modifications.

Synthesis_Workflow Start 4,6-Dichloro-5-methoxypyrimidine Step1 Step 1: First Nucleophilic Substitution or Buchwald-Hartwig Amination (Addition of R1-NH2) Start->Step1 Intermediate1 Intermediate 1: 6-Chloro-5-methoxy-N4-R1-pyrimidin-4-amine Step1->Intermediate1 Step2 Step 2: Second Nucleophilic Substitution or Buchwald-Hartwig Amination (Addition of R2-NH2) Intermediate1->Step2 Final_Product Final Product: 5-Methoxy-N4-R1,N6-R2-pyrimidine-4,6-diamine Step2->Final_Product

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of N4, N6-Disubstituted 5-Methoxy-pyrimidine-4,6-diamine via Sequential Nucleophilic Aromatic Substitution

This protocol is adapted from procedures used for the synthesis of related diaminopyrimidine inhibitors.

Step 1: Synthesis of 6-Chloro-5-methoxy-N4-(substituted)-pyrimidin-4-amine (Intermediate 1)

  • To a solution of 4,6-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the first amine (R1-NH2, 1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 60-80 °C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the monosubstituted intermediate.

Step 2: Synthesis of 5-Methoxy-N4,N6-bis(substituted)-pyrimidine-4,6-diamine (Final Product)

  • In a sealed tube, dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as n-butanol or 1,4-dioxane.

  • Add the second amine (R2-NH2, 1.5 eq) and a suitable acid catalyst like p-toluenesulfonic acid (p-TsOH, 0.1 eq) or continue with a base like DIPEA if the amine is a strong nucleophile.

  • Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final disubstituted product.

Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This method is particularly useful for coupling less nucleophilic amines.

  • To a reaction vessel, add 4,6-dichloro-5-methoxypyrimidine (1.0 eq), the desired amine (R-NH2, 2.2 eq), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0), 0.05 eq), and a phosphine ligand such as Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, 0.1 eq).

  • Add a suitable base, for example, cesium carbonate (Cs2CO3, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed anhydrous solvent, such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired N4,N6-disubstituted pyrimidine-4,6-diamine.

Conclusion

The this compound scaffold is a highly valuable platform for the design and synthesis of novel kinase inhibitors. The synthetic routes outlined provide a robust framework for accessing a diverse range of analogs. By strategically selecting the substituents at the N4 and N6 positions, researchers can develop potent and selective inhibitors for various kinase targets, paving the way for new therapeutic agents in oncology and immunology.

References

Application Notes and Protocols: 5-Methoxypyrimidine-4,6-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-Methoxypyrimidine-4,6-diamine scaffold in medicinal chemistry, with a primary focus on its application in the development of potent and selective kinase inhibitors for oncology.

Introduction to this compound

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. The 4,6-diaminopyrimidine substitution pattern is particularly effective for targeting the ATP-binding site of various protein kinases. The additional 5-methoxy group can provide crucial electronic and steric properties, influencing binding affinity, selectivity, and pharmacokinetic profiles of derivative compounds. This document will focus on the application of this compound in the discovery of novel inhibitors of Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase, a key regulator of the spindle assembly checkpoint (SAC) and a promising target in cancer therapy.

Therapeutic Target: Bub1 Kinase

Bub1 is a serine/threonine kinase that plays a critical role in ensuring proper chromosome segregation during mitosis.[1][2] Its functions include the recruitment of other essential checkpoint proteins to the kinetochores and the phosphorylation of histone H2A at threonine 120 (H2ApT120).[1][3] This phosphorylation event is crucial for the localization of Shugoshin (Sgo) proteins, which protect centromeric cohesion.[3][4] Dysregulation of Bub1 activity can lead to aneuploidy, a hallmark of many cancers.[2] Overexpression of Bub1 has been linked to the progression of various tumors, including breast, colorectal, and lung cancers, making it an attractive target for therapeutic intervention.[2][5] Inhibition of Bub1 kinase activity can disrupt the spindle assembly checkpoint, leading to mitotic errors and subsequent cell death, particularly in rapidly dividing cancer cells.[2]

Quantitative Data: Potency of Bub1 Kinase Inhibitors

While specific, publicly available IC50 values for a broad range of this compound derivatives are limited, the patent literature discloses their potential as Bub1 inhibitors. For a comparative perspective, the table below includes data for well-characterized Bub1 inhibitors.

Compound Class/NameTargetIC50 (nM)Cell-based ActivityReference
Substituted cycloalkenopyrazoles (derived from this compound)Bub1Disclosed as potent inhibitorsAnticancer activity[6]
BAY-320Bub1Not specifiedInhibits ectopic H2ApT120[1]
2OH-BNPP1Bub1~500Ineffective in cells[1]
BAY 1816032Bub16.1Induces chromosome mis-segregation[4]

Signaling Pathway

The following diagram illustrates the central role of Bub1 kinase in the Spindle Assembly Checkpoint (SAC) pathway. Inhibition of Bub1 disrupts the downstream signaling cascade, leading to mitotic catastrophe in cancer cells.

Bub1_Signaling_Pathway Bub1 Kinase Signaling in Spindle Assembly Checkpoint cluster_kinetochore Kinetochore Bub1 Bub1 H2A Histone H2A Bub1->H2A phosphorylates (T120) Cdc20 Cdc20 Bub1->Cdc20 phosphorylates Sgo1 Sgo1 H2A->Sgo1 recruits CPC Chromosomal Passenger Complex (CPC) Sgo1->CPC recruits APC_C APC/C Cdc20->APC_C activates Separase Separase APC_C->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Inhibitor This compound Derivative Inhibitor->Bub1

Caption: Bub1 kinase signaling pathway in the spindle assembly checkpoint.

Experimental Protocols

Synthesis of a Representative Bub1 Inhibitor

This protocol describes a general method for the synthesis of a substituted cycloalkenopyrazole Bub1 inhibitor from this compound, based on the procedures outlined in patent WO2013167698A1.[6]

Step 1: Synthesis of an N-(6-amino-5-methoxypyrimidin-4-yl)urea intermediate

  • Suspend this compound in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF).

  • Add a substituted cycloalkenopyrazole isocyanate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the urea intermediate.

Step 2: Cyclization to form the final inhibitor

  • Dissolve the urea intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to a high temperature (e.g., 200-250 °C) to effect cyclization.

  • Monitor the reaction for the formation of the final product.

  • Cool the reaction mixture and purify the product by column chromatography on silica gel.

In Vitro Bub1 Kinase Inhibition Assay

This protocol is a representative method for determining the in vitro potency of a test compound against Bub1 kinase.

  • Reagents and Materials:

    • Recombinant human Bub1 kinase domain.

    • Histone H2A as a substrate.[7]

    • ATP.

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • Test compound (dissolved in DMSO).

    • Antibody specific for phosphorylated H2A at Thr120 (anti-H2ApT120).

    • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe).

    • Detection reagent (e.g., chemiluminescent substrate).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the Bub1 kinase, H2A substrate, and the test compound at various concentrations to the kinase assay buffer.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-H2ApT120 antibody, followed by the secondary antibody.

    • Develop the blot using a suitable detection reagent and quantify the band intensities.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Bub1 Inhibition Assay

This assay measures the ability of a compound to inhibit Bub1 kinase activity within a cellular context by quantifying the levels of H2ApT120.[1]

  • Cell Culture and Treatment:

    • Culture a suitable human cancer cell line (e.g., HeLa or OVCAR-3) in the recommended medium.[1]

    • Seed the cells in multi-well plates.

    • Treat the cells with a mitotic arresting agent (e.g., nocodazole) to enrich the mitotic population.

    • Add serial dilutions of the test compound and incubate for a defined period.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody against H2ApT120.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of H2ApT120 in the mitotic cells.

    • Determine the concentration-dependent inhibition of the H2ApT120 signal and calculate the IC50 value.

Cell Proliferation Assay

This protocol assesses the anti-proliferative effect of the Bub1 inhibitors on cancer cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at an appropriate density.[8]

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plate for 72 hours.

  • Viability Assessment (using alamarBlue):

    • Add alamarBlue reagent to each well and incubate for 2-4 hours.[8]

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the cell viability against the compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and evaluation of Bub1 inhibitors derived from this compound.

Experimental_Workflow Workflow for Discovery and Evaluation of Bub1 Inhibitors Start Start: This compound Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro_Screening In Vitro Kinase Assay (Bub1 Inhibition) Purification->InVitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR_Analysis Cell_Based_Assay Cell-Based Assay (H2ApT120 Levels) InVitro_Screening->Cell_Based_Assay Active Compounds SAR_Analysis->Synthesis Iterative Design Proliferation_Assay Cell Proliferation Assay Cell_Based_Assay->Proliferation_Assay Lead_Optimization Lead Optimization Proliferation_Assay->Lead_Optimization Lead_Optimization->Synthesis End Preclinical Candidate Lead_Optimization->End

Caption: A generalized workflow for the development of Bub1 inhibitors.

References

Application Notes and Protocols for N-alkylation of 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 5-methoxypyrimidine-4,6-diamine, a critical process in the synthesis of novel compounds for drug discovery and development. The protocols address the challenge of regioselectivity, offering methods for both direct di-alkylation and selective mono-alkylation.

Introduction

This compound is a valuable scaffold in medicinal chemistry. N-alkylation of the amino groups at the C4 and C6 positions allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. However, the presence of two nucleophilic amino groups presents a challenge in achieving selective alkylation. This document outlines two primary strategies to control the alkylation of this diamine.

Logical Relationship of Synthetic Routes

The choice between direct and regioselective N-alkylation depends on the desired final product. Direct alkylation is a more straightforward approach that typically leads to di-substituted products, while a protecting group strategy allows for the synthesis of specific mono-alkylated isomers.

G start This compound direct Direct N-Alkylation start->direct Excess Alkylating Agent regioselective Regioselective Mono-N-Alkylation start->regioselective Protecting Group Strategy dialkylated N4,N6-Dialkyl-5-methoxypyrimidine-4,6-diamine direct->dialkylated monoalkylated N4-Alkyl-5-methoxypyrimidine-4,6-diamine or N6-Alkyl-5-methoxypyrimidine-4,6-diamine regioselective->monoalkylated

Caption: Synthetic routes for N-alkylation.

Protocol 1: Direct N,N'-Dialkylation

This protocol describes a general method for the di-alkylation of this compound, which is suitable when substitution at both amino groups is desired.

Experimental Workflow for Direct Dialkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent (e.g., DMSO) B Add base (e.g., t-BuOK) A->B C Add excess alkylating agent B->C D Stir at room temperature or heat as required C->D E Quench reaction D->E F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: Workflow for direct N,N'-dialkylation.

Detailed Methodology
  • Reaction Setup:

    • To a solution of this compound (1 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium tert-butoxide (t-BuOK, 2.2 mmol).

    • Stir the mixture at room temperature for 20 minutes.

    • Add the alkylating agent (e.g., alkyl halide, 2.2 mmol) dropwise to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the addition of water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N4,N6-dialkyl-5-methoxypyrimidine-4,6-diamine.

Data Presentation: Reagents and Conditions for Direct Dialkylation
ParameterRecommended Reagents/ConditionsNotes
Substrate This compound1 equivalent
Alkylating Agent Alkyl halides (e.g., iodomethane, benzyl bromide)2.2 - 3.0 equivalents
Base Potassium tert-butoxide (t-BuOK), Sodium hydride (NaH)2.2 - 3.0 equivalents
Solvent Anhydrous DMSO, DMF, or THF
Temperature Room temperature to 60 °CDependent on the reactivity of the alkylating agent
Reaction Time 4 - 12 hoursMonitor by TLC

Protocol 2: Regioselective Mono-N-Alkylation using a Boc-Protecting Group

This protocol enables the selective alkylation of one amino group by temporarily protecting the other with a tert-butyloxycarbonyl (Boc) group.

Experimental Workflow for Regioselective Mono-alkylation

G cluster_protection Step 1: Mono-Boc Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Boc Deprotection A Dissolve diamine in solvent B Add Boc2O and base A->B C Isolate mono-Boc protected intermediate B->C D Dissolve protected intermediate in solvent C->D E Add base and alkylating agent D->E F Isolate N-alkylated, Boc-protected product E->F G Dissolve in acidic solution (e.g., TFA/DCM) F->G H Stir at room temperature G->H I Isolate final mono-alkylated product H->I

Caption: Workflow for regioselective mono-alkylation.

Detailed Methodology

Step 1: Mono-Boc Protection

  • Reaction Setup:

    • Dissolve this compound (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) and a base like triethylamine (TEA, 1.2 mmol).[1]

  • Reaction:

    • Stir the mixture at room temperature for 3-6 hours, monitoring by TLC.[2]

  • Work-up and Purification:

    • Concentrate the reaction mixture and purify by column chromatography to isolate the mono-Boc protected this compound.

Step 2: N-Alkylation of the Mono-Boc Protected Intermediate

  • Reaction Setup:

    • Dissolve the mono-Boc protected intermediate (1 mmol) in an anhydrous solvent (e.g., DMSO or THF).

    • Add a base (e.g., NaH, 1.2 mmol) and stir for 20 minutes at 0 °C.

    • Add the alkylating agent (1.1 mmol) dropwise.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer and concentrate. Purify by column chromatography.

Step 3: Boc Deprotection

  • Reaction Setup:

    • Dissolve the N-alkylated, Boc-protected product (1 mmol) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:4 v/v).[1]

  • Reaction:

    • Stir the solution at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).[3]

  • Work-up and Purification:

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract with an organic solvent, dry, and concentrate to obtain the final mono-N-alkylated product.

Data Presentation: Reagents and Conditions for Regioselective Mono-alkylation
StepParameterRecommended Reagents/ConditionsNotes
1. Mono-Boc Protection Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)
Solvent THF, DCM
Yield Moderate to good, depending on conditions.[4]
2. N-Alkylation Alkylating Agent Alkyl halides1.1 equivalents
Base NaH, K₂CO₃1.2 equivalents
Solvent Anhydrous THF, DMF
3. Boc Deprotection Reagent Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane[1][3]
Temperature Room temperature
Reaction Time 1 - 3 hours[3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents can be toxic and should be handled with care.

  • Strong bases like NaH and t-BuOK are corrosive and react violently with water.

  • Strong acids like TFA are corrosive.

Characterization

The identity and purity of the synthesized N-alkylated products should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and regiochemistry of alkylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Application Notes and Protocols for In Vitro Testing of 5-Methoxypyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 5-Methoxypyrimidine-4,6-diamine derivatives, a novel class of compounds with potential therapeutic applications. The following protocols are designed to assess their cytotoxic effects and kinase inhibitory activity, common endpoints for pyrimidine-based compounds.[1]

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] The amount of formazan produced is proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][3]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[4][5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][6]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3][5]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4]

Data Presentation

The results of the MTT assay can be summarized in the following table to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CompoundConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control01.250.08100
Derivative A0.11.180.0694.4
10.950.0576.0
100.520.0441.6
500.150.0212.0
1000.080.016.4

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate treatment Add this compound Derivatives start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation2 Incubate for 1.5-4 hours add_mtt->incubation2 solubilize Add Solubilization Solution incubation2->solubilize read Measure Absorbance at 570 nm solubilize->read end End: Calculate IC50 read->end

Caption: Workflow for assessing cell viability using the MTT assay.

In Vitro Kinase Inhibition Assay

Many pyrimidine derivatives are known to exhibit kinase inhibitory activity.[7][8] An in vitro kinase assay can determine the potency of the this compound derivatives against specific kinases. Various formats are available, including radiometric and fluorescence-based assays.[7][9][10]

Experimental Protocol: Generic Kinase Assay (Radiometric)
  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and the kinase buffer.

    • Add the this compound derivative at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding [γ-32P]ATP. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.[9]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Separation:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Detection:

    • Quantify the incorporated radioactivity on the membrane using a scintillation counter.

Data Presentation

The kinase inhibition data can be presented in a table to determine the IC50 value for each derivative against the target kinase.

CompoundConcentration (nM)Kinase Activity (CPM)Standard Deviation% Inhibition
Control015,8009500
Derivative B114,20080010.1
1011,50075027.2
1007,90060050.0
10002,10030086.7
1000050015096.8

Hypothetical Signaling Pathway Inhibition

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 5-Methoxypyrimidine- 4,6-diamine Derivative Inhibitor->RAF Drug_Discovery_Flow cluster_in_vitro In Vitro Testing kinase_assay Biochemical Kinase Assay cell_viability Cell Viability Assay (MTT) kinase_assay->cell_viability western_blot Western Blot Analysis cell_viability->western_blot lead_id Lead Identification western_blot->lead_id synthesis Synthesis of Derivatives synthesis->kinase_assay lead_op Lead Optimization lead_id->lead_op preclinical Preclinical Studies lead_id->preclinical lead_op->synthesis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methoxypyrimidine-4,6-diamine synthesis. The information is based on established methodologies for the synthesis of analogous pyrimidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or no yield of the final product, this compound.

  • Question: My reaction to replace the chlorine atoms with amino groups on 5-methoxy-4,6-dichloropyrimidine is resulting in a very low yield. What are the potential causes and solutions?

  • Answer: Low yields in the diamination step can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient and that the temperature is optimal. For nucleophilic aromatic substitution on dichloropyrimidines, elevated temperatures and sometimes sealed-tube conditions are necessary to achieve full substitution.

    • Mono-amination: The primary side product is often the mono-aminated intermediate (4-amino-6-chloro-5-methoxypyrimidine). To favor di-substitution, a significant excess of the aminating agent (e.g., ammonia) is recommended. The use of a suitable solvent that can dissolve both the substrate and the aminating agent is also crucial.

    • Decomposition of Starting Material: The starting material, 5-methoxy-4,6-dichloropyrimidine, can be sensitive to harsh conditions. If the reaction temperature is too high or the reaction time is excessively long, degradation may occur.

    • Poor Quality of Reagents: Ensure the 5-methoxy-4,6-dichloropyrimidine is pure and the aminating agent (e.g., ammonia in an organic solvent) has the correct concentration.

Issue 2: Formation of significant side products.

  • Question: I am observing multiple spots on my TLC plate, indicating the presence of several side products. How can I minimize their formation?

  • Answer: Side product formation is a common challenge. Besides the mono-aminated product, other side reactions can occur:

    • Hydrolysis: If water is present in the reaction mixture, the chloro groups can be hydrolyzed to hydroxyl groups, forming hydroxy-aminopyrimidines. Ensure all reagents and solvents are anhydrous.

    • Oligomerization: Under certain conditions, especially with primary amines, oligomeric byproducts can form.[1] Controlling the stoichiometry and reaction conditions carefully can help minimize this.

    • Reaction with Solvent: Some solvents can react with the starting material under the reaction conditions. Choose an inert solvent for the amination step.

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the polar nature of the di-amino product.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method for purification. Experiment with different solvents and solvent mixtures to find optimal conditions.

    • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel or alumina can be effective. A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is often successful. The high polarity of the di-amino product may require the use of a more polar mobile phase.

    • Acid-Base Extraction: The basic nature of the amino groups allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be precipitated by basifying the aqueous layer and extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A common and logical synthetic approach involves a two-step process:

  • Chlorination: Synthesis of the precursor, 5-methoxy-4,6-dichloropyrimidine, from 5-methoxy-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[2][3]

  • Diamination: Nucleophilic aromatic substitution of the two chlorine atoms on 5-methoxy-4,6-dichloropyrimidine with an amino group source, typically ammonia in a suitable solvent like methanol or dioxane, often under pressure and at elevated temperatures.

Q2: What are the critical parameters to control during the amination step?

A2: The critical parameters for a successful amination are:

  • Temperature and Pressure: These reactions often require heating in a sealed vessel to reach the necessary temperature for the substitution to occur.

  • Concentration of the Aminating Agent: A high concentration of ammonia is needed to drive the reaction towards the di-substituted product and minimize the formation of the mono-substituted intermediate.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Alcohols or ethereal solvents are commonly used.

  • Reaction Time: The reaction needs to be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion and to avoid degradation of the product.

Q3: Are there any alternative, greener solvents I can use for the amination reaction?

A3: Yes, researchers have explored more environmentally friendly solvents for nucleophilic aromatic substitutions. Polyethylene glycol (PEG-400) has been shown to be an effective solvent for such reactions on nitrogen-containing heterocycles, often leading to excellent yields in very short reaction times.[4]

Q4: Can I use a catalyst to improve the yield of the diamination reaction?

A4: While many nucleophilic aromatic substitutions of this type proceed without a catalyst, palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds.[1] However, for the substitution with ammonia, non-catalyzed methods are more common. For more complex amines, palladium catalysis can be very effective, but optimization of the catalyst, ligand, and base is crucial.[1]

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of related diaminopyrimidines from their corresponding dichloropyrimidines, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialAmineSolventTemperature (°C)Time (h)Yield (%)Reference
4,6-DichloropyrimidineAdamantylalkylamineDMF140-60-99 (mono-amination)[1]
4-Amino-6-chloropyrimidineAdamantylalkylamine---40-60 (di-amination, Pd-catalyzed)[1]
2-Amino-4,6-dichloropyrimidineVarious aminesEtOHReflux3-[5]
4,6-DichloropyrimidinePolyaminesDioxaneReflux-Quantitative (for bis-pyrimidine formation)[6]

Experimental Protocols

Disclaimer: The following is a suggested experimental protocol based on analogous procedures for the synthesis of similar compounds. Researchers should adapt and optimize these procedures for their specific experimental setup and safety protocols.

Protocol 1: Synthesis of 5-methoxy-4,6-dichloropyrimidine

This protocol is adapted from the synthesis of 5-methoxy-4,6-dichloropyrimidine.[2]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, add 5-methoxy-4,6-dihydroxypyrimidine disodium salt (1 equivalent) to phosphorus oxychloride (excess, e.g., 1.35 equivalents by mass).

  • Reaction: Heat the mixture to 65°C and maintain for 1.5 hours.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under reduced pressure.

  • Extraction: Cool the residue to 35°C and add an organic solvent such as trichloroethylene. Transfer the mixture to a hydrolysis vessel containing water and stir at 65°C. Separate the organic layer. The aqueous layer can be repeatedly extracted with the organic solvent to maximize recovery.

  • Isolation: Combine the organic layers and remove the solvent by distillation under reduced pressure to obtain the crude 5-methoxy-4,6-dichloropyrimidine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on the amination of dichloropyrimidines.

  • Reaction Setup: In a sealed pressure vessel, dissolve 5-methoxy-4,6-dichloropyrimidine (1 equivalent) in a solution of ammonia in methanol (e.g., 7N solution, large excess).

  • Reaction: Heat the sealed vessel to a temperature between 100-150°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be a solid or a viscous oil.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Diamination start 5-Methoxy-4,6-dihydroxypyrimidine disodium salt reaction1 Reaction (65°C, 1.5h) start->reaction1 reagent1 POCl3 reagent1->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 5-Methoxy-4,6-dichloropyrimidine workup1->product1 reaction2 Reaction (100-150°C, sealed tube) product1->reaction2 reagent2 NH3 in Methanol (excess) reagent2->reaction2 workup2 Work-up & Purification reaction2->workup2 final_product This compound workup2->final_product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of Final Product cause1 Incomplete Reaction start->cause1 cause2 Mono-amination Side Product start->cause2 cause3 Starting Material Degradation start->cause3 cause4 Poor Reagent Quality start->cause4 solution1 Increase reaction time/temperature cause1->solution1 solution2 Use large excess of ammonia cause2->solution2 solution3 Optimize temperature and time cause3->solution3 solution4 Verify purity and concentration of reagents cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxypyrimidine-4,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound often starts from a di-substituted pyrimidine, such as 4,6-dichloro-5-methoxypyrimidine. This precursor can then undergo nucleophilic aromatic substitution with ammonia or an ammonia equivalent to introduce the two amino groups.

Q2: What are the critical parameters to control during the amination reaction?

The critical parameters for a successful amination reaction include temperature, pressure, and the concentration of the aminating agent. The reaction is typically carried out in a sealed vessel due to the volatility of ammonia. Careful control of these parameters is essential to ensure complete substitution and minimize the formation of byproducts.

Q3: What are the expected side products in this synthesis?

Potential side products can include mono-aminated intermediates (e.g., 4-amino-6-chloro-5-methoxypyrimidine), where only one of the chloro groups has been displaced. Additionally, over-reaction or decomposition can occur at excessively high temperatures or prolonged reaction times.

Q4: How can I purify the final product?

Purification of this compound can typically be achieved through recrystallization. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvent systems could include ethanol, water, or mixtures thereof. Column chromatography can also be employed for high-purity requirements.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or pressure.

  • Poor Quality Starting Materials: The purity of the starting 4,6-dichloro-5-methoxypyrimidine can significantly impact the yield.

  • Loss During Workup: The product may be lost during the extraction or purification steps.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and pressure to find the optimal conditions. Refer to the table below for a starting point.

  • Verify Starting Material Purity: Ensure the starting materials are of high purity using techniques like NMR or melting point analysis.

  • Modify Workup Procedure: Adjust the pH during extraction to ensure the product is in the desired layer. Minimize transfers and use appropriate solvent volumes.

ParameterRecommended RangeNotes
Temperature120-160 °CHigher temperatures may be required for complete di-substitution.
Pressure10-20 bar (Ammonia)Necessary to maintain ammonia in the liquid phase and drive the reaction.
Reaction Time12-24 hoursMonitor reaction progress by TLC or LC-MS.
Ammonia Concentration5-10 equivalentsA significant excess of ammonia is typically used.
Problem 2: Presence of Impurities in the Final Product

Possible Cause:

  • Incomplete Substitution: The most common impurity is the mono-substituted intermediate, 4-amino-6-chloro-5-methoxypyrimidine.

Solutions:

  • Force the Reaction to Completion: Increase the reaction temperature or time to encourage the second substitution.

  • Purification:

    • Recrystallization: Carefully select a solvent system where the desired product has lower solubility than the impurity at low temperatures.

    • Column Chromatography: Use a suitable stationary and mobile phase to separate the product from the impurity.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Reaction Setup: In a high-pressure stainless-steel autoclave, place 4,6-dichloro-5-methoxypyrimidine and a suitable solvent (e.g., methanol or ethanol).

  • Ammonia Addition: Cool the autoclave to a low temperature (e.g., -78 °C) and add condensed liquid ammonia.

  • Reaction: Seal the autoclave and heat it to the desired temperature (e.g., 140 °C) for the specified time (e.g., 18 hours). Monitor the internal pressure.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove any acidic impurities.

  • Purification: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes impurities Impurities Present issue->impurities Yes success Successful Synthesis issue->success No check_conditions Check Reaction Conditions (Temp, Time, Pressure) low_yield->check_conditions check_sm Check Starting Material Purity low_yield->check_sm optimize_workup Optimize Workup/Purification low_yield->optimize_workup force_reaction Force Reaction to Completion (Increase Temp/Time) impurities->force_reaction purify Purify Product (Recrystallization/Chromatography) impurities->purify check_conditions->start check_sm->start optimize_workup->start force_reaction->start purify->success

Caption: A flowchart for troubleshooting common synthesis issues.

Synthetic Pathway

SynthesisPathway reactant 4,6-dichloro-5- methoxypyrimidine product 5-Methoxy -pyrimidine-4,6-diamine reactant->product Heat, Pressure side_product 4-amino-6-chloro-5- methoxypyrimidine (Side Product) reactant->side_product Incomplete Reaction reagent + 2 NH3

Caption: Synthetic route to this compound.

optimization of reaction conditions for 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Methoxypyrimidine-4,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare this compound?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of an intermediate, 5-methoxy-4,6-dichloropyrimidine. This is typically achieved by treating 4,6-dihydroxy-5-methoxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). The second step is a nucleophilic aromatic substitution reaction where the chlorine atoms on the pyrimidine ring are displaced by amino groups using an ammonia source.

Q2: What are the critical parameters to control during the amination step?

A2: The critical parameters for the amination of 5-methoxy-4,6-dichloropyrimidine include temperature, pressure, reaction time, and the concentration of the ammonia source. The reaction is typically carried out in a sealed vessel due to the volatility of ammonia. The choice of solvent is also crucial; alcohols like methanol or ethanol are often used. Optimization of these parameters is essential to achieve a high yield and purity of the final product.

Q3: What are some potential side products in this synthesis?

A3: Potential side products can include mono-aminated intermediates (4-amino-6-chloro-5-methoxypyrimidine), hydrolyzed products where a chloro group is replaced by a hydroxyl group, and over-alkylation products if the ammonia source contains alkylamines. Careful control of reaction conditions can minimize the formation of these impurities.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product and any intermediates or byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete amination. - Degradation of starting material or product. - Suboptimal reaction temperature or pressure.- Increase reaction time or temperature. - Ensure the reaction vessel is properly sealed to maintain pressure. - Use a higher concentration of the ammonia source. - Check the purity of the starting 5-methoxy-4,6-dichloropyrimidine.
Presence of Mono-aminated Impurity - Insufficient ammonia source. - Short reaction time.- Increase the excess of the ammonia source. - Prolong the reaction time and monitor by TLC or HPLC until the intermediate is consumed.
Formation of Insoluble Byproducts - Polymerization or decomposition at high temperatures.- Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial. - Ensure efficient stirring to prevent localized overheating.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Presence of polar impurities.- After reaction completion, evaporate the solvent and attempt crystallization from a different solvent system. - Utilize column chromatography for purification. A silica gel column with a gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.

Experimental Protocols

Disclaimer: The following protocols are adapted from the synthesis of structurally related compounds and may require optimization for the synthesis of this compound.

Protocol 1: Synthesis of 5-Methoxy-4,6-dichloropyrimidine (Intermediate)

This protocol is based on the preparation of similar dichloropyrimidines.[1][2]

Materials:

  • 4,6-Dihydroxy-5-methoxypyrimidine sodium

  • Phosphorus oxychloride (POCl₃)

  • Trichloroethylene (optional, for extraction)

  • Methanol (for purification)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, carefully add 4,6-dihydroxy-5-methoxypyrimidine sodium (1 equivalent) to an excess of phosphorus oxychloride (e.g., 3-5 equivalents).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be done with extreme caution.

  • The crude product may precipitate out of the aqueous solution. If not, extract the aqueous layer with an organic solvent like trichloroethylene.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-methoxy-4,6-dichloropyrimidine.

  • Purify the crude product by recrystallization from methanol or by column chromatography.

Protocol 2: Synthesis of this compound

This protocol is a general method for the amination of dichloropyrimidines.[3]

Materials:

  • 5-Methoxy-4,6-dichloropyrimidine

  • Ammonia solution (e.g., 7N in Methanol) or liquid ammonia

  • Methanol or Ethanol

Procedure:

  • Dissolve 5-methoxy-4,6-dichloropyrimidine (1 equivalent) in methanol or ethanol in a pressure-resistant reaction vessel.

  • Cool the solution in an ice bath and add a significant excess of a methanolic ammonia solution (e.g., 10-20 equivalents).

  • Seal the reaction vessel tightly.

  • Heat the mixture to a temperature between 80-120 °C for 12-24 hours. The optimal temperature and time will need to be determined experimentally.

  • After the reaction period, cool the vessel to room temperature.

  • Carefully vent the excess ammonia in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) or by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Optimization of Amination Reaction Conditions

EntryTemperature (°C)Time (h)NH₃ EquivalentsSolventYield (%)
1801210Methanol45
21001210Methanol65
31201210Methanol75
41202410Methanol80
51202420Methanol85
61202420Ethanol82

Note: The data in this table is hypothetical and serves as an example for systematic optimization.

Visualizations

Synthesis_Workflow Start 4,6-Dihydroxy-5- methoxypyrimidine Chlorination Chlorination (POCl₃) Start->Chlorination Intermediate 5-Methoxy-4,6- dichloropyrimidine Chlorination->Intermediate Amination Amination (Ammonia) Intermediate->Amination Product 5-Methoxypyrimidine- 4,6-diamine Amination->Product Purification Purification Product->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? IncompleteReaction Check for Incomplete Reaction (TLC/HPLC) Start->IncompleteReaction Yes Degradation Check for Degradation Start->Degradation No PurificationLoss Review Purification Method Start->PurificationLoss If reaction is complete IncreaseTimeTemp Increase Time/Temp/NH₃ conc. IncompleteReaction->IncreaseTimeTemp OptimizeTemp Lower Temperature Degradation->OptimizeTemp End Improved Yield IncreaseTimeTemp->End OptimizeTemp->End PurificationLoss->End

Caption: Troubleshooting logic for low yield optimization.

References

Technical Support Center: Purification of 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and detailed protocols for the removal of common impurities from 5-Methoxypyrimidine-4,6-diamine.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My final product shows the presence of starting material (4,6-dichloro-5-methoxypyrimidine). How can I remove it?

A1: Residual 4,6-dichloro-5-methoxypyrimidine is a common impurity resulting from incomplete amination.

  • Troubleshooting:

    • Incomplete Reaction: Ensure the amination reaction has gone to completion. Monitor the reaction by TLC or HPLC. If the reaction is stalled, consider extending the reaction time or increasing the temperature, depending on the stability of your product.

    • Purification Strategy: Recrystallization is an effective method to remove this less polar impurity.

  • Solution:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which this compound has good solubility at elevated temperatures and poor solubility at room temperature. Suitable solvents to try include ethanol, methanol, or a mixture of ethanol and water. The less polar dichlorinated impurity will have a different solubility profile and will either remain in the mother liquor upon cooling or can be removed by hot filtration if it is insoluble.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in dichloromethane) will separate the more polar diamine product from the less polar dichlorinated starting material.

Q2: I have a significant amount of the mono-substituted intermediate (4-amino-6-chloro-5-methoxypyrimidine) in my product. What is the best way to separate it?

A2: The presence of the mono-amino, mono-chloro intermediate indicates an incomplete second amination step.

  • Troubleshooting:

    • Stoichiometry: Ensure a sufficient excess of the aminating agent (e.g., ammonia) was used to drive the reaction to completion.

    • Reaction Conditions: The second substitution may require more forcing conditions (higher temperature or pressure) than the first.

  • Solution:

    • Drive the Reaction to Completion: The most efficient approach is often to re-subject the crude mixture to the amination conditions to convert the remaining intermediate to the desired product.

    • Column Chromatography: If further reaction is not feasible, the polarity difference between the mono- and di-substituted products allows for separation by silica gel chromatography. The desired di-amino product will be more polar and thus have a lower Rf value than the mono-amino intermediate.

    • Recrystallization: Careful selection of a recrystallization solvent may allow for fractional crystallization, as the solubility properties of the mono- and di-substituted compounds will differ. This may require some experimentation with different solvents or solvent mixtures.

Q3: My product is discolored (e.g., yellow or brown). What causes this and how can I fix it?

A3: Discoloration can arise from the formation of colored by-products or degradation of the product, potentially due to heat or exposure to air and light.

  • Troubleshooting:

    • Reaction Temperature: High reaction temperatures can sometimes lead to the formation of colored impurities.

    • Product Stability: Aminopyrimidines can be sensitive to oxidation.

  • Solution:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The charcoal will adsorb colored impurities. The hot solution is then filtered through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[1]

    • Recrystallization: The crystallization process itself is often effective at excluding colored impurities into the mother liquor.[1][2][3][4][5]

Data Presentation

The following table summarizes typical purification parameters. Note that optimal conditions may vary based on the specific scale and impurity profile of your experiment.

Purification MethodParameterRecommended Value/SolventExpected Outcome
Recrystallization SolventEthanol, Methanol, Ethanol/Water mixturesRemoval of less polar impurities like starting materials.
TemperatureDissolve at boiling point, cool slowly to room temperature, then potentially to 0-5 °C.Formation of well-defined crystals of the pure product.[1][2][3][4][5]
Column Chromatography Stationary PhaseSilica GelSeparation based on polarity.
Mobile PhaseGradient elution, e.g., Hexanes/Ethyl Acetate followed by Dichloromethane/Methanol.Isolation of the more polar this compound from less polar impurities.
Extraction SolventsEthyl Acetate, DichloromethaneTo remove water-soluble inorganic salts from the reaction mixture.[6]

Experimental Protocols

Protocol 1: Recrystallization for General Purification

This protocol is suitable for removing small amounts of less polar impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.[1][2][3][4][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[1][2][3][4][5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[1][2][3][4][5]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography for Separation of Closely Related Impurities

This method is effective for separating the desired product from the mono-substituted intermediate.

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate, and then switching to a dichloromethane/methanol system).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude 5-Methoxypyrimidine- 4,6-diamine Recrystallization Recrystallization Crude_Product->Recrystallization General Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture (e.g., with intermediate) Pure_Product Pure Product Recrystallization->Pure_Product Impurities_Removed Impurities Removed Recrystallization->Impurities_Removed Column_Chromatography->Pure_Product Column_Chromatography->Impurities_Removed

Caption: General purification workflow for this compound.

Synthesis_and_Impurities Starting_Material 4,6-Dichloro- 5-methoxypyrimidine Intermediate 4-Amino-6-chloro- 5-methoxypyrimidine Starting_Material->Intermediate + NH3 (1 eq) Impurity_Source1 Incomplete Reaction (Step 1) Starting_Material->Impurity_Source1 Product 5-Methoxy- pyrimidine-4,6-diamine Intermediate->Product + NH3 (1 eq) Impurity_Source2 Incomplete Reaction (Step 2) Intermediate->Impurity_Source2 Impurity_Source1->Product Potential Impurity Impurity_Source2->Product Potential Impurity

References

challenges in the scale-up of 5-Methoxypyrimidine-4,6-diamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Methoxypyrimidine-4,6-diamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Synthesis Pathway Overview

Synthesis_Pathway A 4,6-Dihydroxy-5-methoxypyrimidine B 5-Methoxy-4,6-dichloropyrimidine A->B Chlorination (e.g., POCl3) C This compound B->C Amination (e.g., NH3 or NH4OH)

Caption: General synthesis pathway for this compound.

Q1: During the chlorination of 4,6-Dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃), I am observing a low yield and the formation of dark-colored impurities. What could be the cause and how can I mitigate this?

A1: Low yield and impurity formation during chlorination are common challenges in scaling up this reaction. Several factors could be contributing to this issue:

  • Reaction Temperature: The reaction with POCl₃ is often exothermic.[1] Insufficient temperature control can lead to side reactions and decomposition of the starting material or product. On a larger scale, heat dissipation is less efficient, making temperature control critical.

    • Troubleshooting:

      • Implement a controlled addition of POCl₃ to manage the exotherm.

      • Ensure efficient stirring to prevent localized hotspots.

      • Use a reactor with a cooling jacket to maintain the optimal reaction temperature.

  • Moisture: Phosphorus oxychloride reacts violently with water. The presence of moisture in the starting material or solvent can lead to the formation of phosphoric acid and other byproducts, reducing the yield and complicating purification.

    • Troubleshooting:

      • Thoroughly dry the 4,6-Dihydroxy-5-methoxypyrimidine and any solvents before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

  • Purity of Starting Material: Impurities in the starting 4,6-Dihydroxy-5-methoxypyrimidine can lead to side reactions.

    • Troubleshooting:

      • Ensure the purity of the starting material through appropriate analytical techniques (e.g., NMR, HPLC) before starting the reaction.

Q2: The amination of 5-Methoxy-4,6-dichloropyrimidine is resulting in a mixture of mono-, di-, and even some tri-aminated products, making purification difficult. How can I improve the selectivity towards the desired diamine?

A2: Achieving selective di-amination without over-amination is a key challenge. The reactivity of the mono-aminated intermediate can be comparable to the starting dichloro compound.

  • Control of Stoichiometry: The molar ratio of the aminating agent to the dichloropyrimidine is crucial.

    • Troubleshooting:

      • Carefully control the addition of the ammonia source (e.g., ammonia gas, ammonium hydroxide). A slight excess is often needed to drive the reaction to completion, but a large excess can promote over-amination.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of over-aminated byproducts.

    • Troubleshooting:

      • Optimize the reaction temperature and monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction once the desired product is maximized.

  • Alternative Leaving Groups: The high reactivity of the chloro groups can be difficult to control.

    • Troubleshooting:

      • Consider using a precursor with a less reactive leaving group, such as a tosylate. 4,6-bis(tosylate) pyrimidines have been used as alternatives to dichloropyrimidines to allow for more controlled, sequential nucleophilic substitution.[2]

Logical Troubleshooting Flow for Amination Selectivity

Amination_Troubleshooting Start Low Selectivity in Amination Stoichiometry Adjust Amine Stoichiometry Start->Stoichiometry TempTime Optimize Temperature & Time Stoichiometry->TempTime If still poor selectivity Success Improved Selectivity Stoichiometry->Success Success LeavingGroup Consider Alternative Leaving Group TempTime->LeavingGroup If still poor selectivity TempTime->Success Success LeavingGroup->Success Success

Caption: Troubleshooting workflow for improving amination selectivity.

Q3: I am facing difficulties with the purification of the final product, this compound, at a larger scale. Column chromatography is not practical. What are my options?

A3: Large-scale purification requires methods that are more amenable to industrial processes than column chromatography.

  • Crystallization: This is often the most effective method for purifying solid compounds at scale.

    • Troubleshooting:

      • Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.

      • pH Adjustment: The basic nature of the diamine allows for the formation of salts. Crystallization of a salt (e.g., hydrochloride or sulfate) can sometimes lead to higher purity. The free base can then be regenerated.

      • Seeding: Use seeding to control the crystal size and morphology, which can improve filterability and purity.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.

    • Troubleshooting:

      • Utilize a pH-swing extraction. The basicity of the diamine allows it to be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted to precipitate the purified product.

Purification MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Crystallization High purity achievable, cost-effective, well-established industrial process.Requires suitable solvent system, can have yield losses in the mother liquor.
Extraction Good for removing classes of impurities, can be automated.Requires large volumes of solvents, can form emulsions.
Salt Formation Can significantly improve purity, aids in handling and stability.Requires an additional step to form the salt and potentially another to regenerate the free base.

Frequently Asked Questions (FAQs)

Q: What are the main safety concerns when scaling up the synthesis of this compound?

A: The primary safety concerns are:

  • Use of Phosphorus Oxychloride (POCl₃): It is highly corrosive, toxic, and reacts violently with water. Ensure proper personal protective equipment (PPE) is used, and the reaction is carried out in a well-ventilated area, preferably a fume hood.

  • Exothermic Reactions: Both the chlorination and amination steps can be exothermic.[1] On a large scale, the risk of a thermal runaway increases.[1] Proper temperature control and monitoring are essential.

  • Ammonia: If using ammonia gas or concentrated ammonium hydroxide, be aware of its toxicity and the potential for pressure buildup in a closed system.

Q: What are the expected yields for the synthesis of this compound?

A: Yields can vary depending on the specific conditions and scale. Based on related literature for diaminopyrimidine synthesis, yields for the chlorination step can range from 80-95%. The subsequent amination step can also achieve high yields, but this is highly dependent on controlling selectivity. An overall yield of over 60% from the starting dihydroxypyrimidine is a reasonable target for an optimized process.

Q: What analytical methods are recommended for monitoring the reaction progress and final product purity?

A:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion, impurity profiling, and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.

Experimental Protocols

Protocol 1: Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine

This protocol is a general guideline and may require optimization for specific equipment and scale.

  • Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser connected to a gas scrubber, charge 4,6-Dihydroxy-5-methoxypyrimidine (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (3.0 - 5.0 eq) via the addition funnel, maintaining the internal temperature below 10 °C with external cooling.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically around 105-110 °C) and maintain for 4-8 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by adding it to ice-water. The temperature should be kept below 20 °C.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Methoxy-4,6-dichloropyrimidine. Further purification may be achieved by recrystallization.

Protocol 2: Amination of 5-Methoxy-4,6-dichloropyrimidine

  • Preparation: In a pressure-rated reactor, dissolve 5-Methoxy-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol or ethanol).

  • Reagent Addition: Add a solution of aqueous ammonium hydroxide (excess, e.g., 10-20 eq) to the reactor.

  • Reaction: Seal the reactor and heat to a predetermined temperature (e.g., 80-120 °C). The reaction is typically run under pressure. Monitor the reaction by HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Purification A Charge 4,6-Dihydroxy-5-methoxypyrimidine B Controlled Addition of POCl3 A->B C Reflux B->C D Quench & Extract C->D E Dissolve Dichloro Intermediate D->E Crude Dichloro Intermediate F Add NH4OH E->F G Heat in Pressure Reactor F->G H Cool & Isolate G->H I Crude Diamine H->I Crude Diamine J Recrystallization I->J K Pure Product J->K

Caption: Step-by-step workflow for the synthesis and purification.

References

Technical Support Center: Functionalization of 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 5-Methoxypyrimidine-4,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the N-functionalization of this compound, covering common side reactions such as over-reaction, lack of reactivity, and challenges in purification.

Q1: I am attempting a mono-N-acylation of this compound with an acid chloride, but I am observing a mixture of mono- and di-acylated products, along with unreacted starting material. How can I improve the selectivity for mono-acylation?

A1: Achieving selective mono-N-acylation of a diamine can be challenging due to the similar reactivity of the two amino groups. Here are several strategies to enhance mono-selectivity:

  • Control of Stoichiometry and Reaction Conditions:

    • Use of a slight excess (1.0-1.2 equivalents) of the acylating agent can favor mono-acylation.

    • Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and allow for better control.

    • Slow, dropwise addition of the acylating agent to a solution of the diamine can help to maintain a low local concentration of the electrophile, thereby reducing the likelihood of di-acylation.

  • Use of a Bulky Acylating Agent: If your synthetic route allows, employing an acylating agent with significant steric hindrance can favor reaction at only one of the amino groups.

  • Protecting Group Strategy: The most robust method to ensure mono-acylation is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines.[1] You can protect one of the amino groups, perform the acylation on the unprotected amine, and then deprotect the Boc group.

Q2: My N-alkylation reaction with a primary alkyl halide is resulting in a complex mixture of N-alkylated, poly-alkylated products, and even some S-alkylated byproducts. What are the key parameters to control for a clean N-alkylation?

A2: The N-alkylation of diaminopyrimidines can be complicated by over-alkylation and, in the presence of sulfur-containing reagents, S-alkylation. To achieve clean mono-N-alkylation, consider the following:

  • Choice of Base and Solvent: The choice of base is critical. A mild base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydride (NaH) to minimize side reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

  • Regioselectivity: Direct alkylation of 6-chloropurine, a related heterocyclic system, often leads to a mixture of N7 and N9 isomers.[2] While this compound does not have the same imidazole ring, the principle of multiple reactive nitrogen atoms holds. To control regioselectivity, consider steric effects of both the substrate and the alkylating agent.

  • Side Reactions: The formation of S-alkylated products suggests the presence of a sulfur-containing impurity or reagent. Ensure all reagents and solvents are pure. In a study on a similar system, S-alkylation was the major product when reacting a mercaptopyrimidine with an alkyl halide.[3]

Q3: I am concerned about the stability of the 5-methoxy group during my functionalization reactions, especially under acidic or basic conditions. Can the methoxy group be cleaved?

A3: The methoxy group on the pyrimidine ring is generally stable under many reaction conditions. However, strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to its cleavage.

  • Acidic Conditions: Strong acids like HCl or trifluoroacetic acid (TFA), often used for the deprotection of Boc groups, can potentially cleave the methoxy ether.[4] If your substrate is sensitive, consider alternative deprotection methods.

  • Basic Conditions: While generally more stable to bases, prolonged exposure to strong bases at high temperatures could also lead to demethylation.

It is always advisable to monitor your reaction by TLC or LC-MS to check for the formation of the corresponding hydroxyl pyrimidine byproduct.

Q4: The purification of my functionalized this compound derivative is proving difficult. The compound is highly polar and streaks on my silica gel column. What purification strategies can I employ?

A4: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging. Here are some effective strategies:

  • Column Chromatography on Silica Gel:

    • To reduce streaking of basic compounds on silica gel, you can add a small amount of a basic modifier to your eluent system, such as triethylamine (0.1-1%) or ammonium hydroxide.

    • A common eluent system for polar compounds is a gradient of dichloromethane (DCM) and methanol (MeOH).

  • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often a better option. A typical mobile phase would be a gradient of water and acetonitrile (MeCN) or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that gives good quality crystals.

Quantitative Data Summary

Reaction TypeSubstrateReagentConditionsYield (%)Reference
Mono-N-amination4,6-DichloropyrimidineAdamantane-containing amineK₂CO₃, DMF, 140 °C60-99%[5]
N-Boc ProtectionVarious Amines(Boc)₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Room TemperatureHigh[1]
N-AlkylationIndazoles/PyrazolesAlkyl BromideCu/Photoredox Catalysis57-90%[6]
Mono-N-acylationSymmetrical DiaminesAcid ChlorideBoron ComplexationHigh[7]

Experimental Protocols

The following are generalized experimental protocols based on established methodologies for the functionalization of related diaminopyrimidines. Researchers should optimize these conditions for their specific substrates and reactions.

Protocol 1: General Procedure for Mono-N-Boc Protection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Add a base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the mono-N-Boc protected product.

Protocol 2: General Procedure for N-Acylation

  • Dissolve the mono-N-Boc protected this compound (1.0 eq) in an anhydrous solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.5 eq).

  • Slowly add the acid chloride or anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 3: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Diagram 1: General Workflow for Selective Mono-N-Functionalization

workflow start This compound protect Mono-N-Boc Protection ((Boc)2O, Base) start->protect Step 1 functionalize N-Functionalization (Acylation or Alkylation) protect->functionalize Step 2 deprotect Deprotection (e.g., TFA/DCM) functionalize->deprotect Step 3 product Mono-functionalized Product deprotect->product

Caption: Workflow for selective mono-functionalization.

Diagram 2: Troubleshooting Logic for N-Acylation

troubleshooting_acylation start N-Acylation Reaction problem Problem: Mixture of products (mono-, di-acylated, SM) start->problem solution1 Adjust Stoichiometry: Use 1.0-1.2 eq acylating agent problem->solution1 solution2 Lower Temperature: React at 0°C to RT problem->solution2 solution3 Slow Addition of Reagent problem->solution3 solution4 Use Protecting Group Strategy problem->solution4 More robust solution

Caption: Troubleshooting common N-acylation issues.

References

Technical Support Center: Purification of Polar 5-Methoxypyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 5-Methoxypyrimidine-4,6-diamine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Poor or No Separation During Column Chromatography

  • Question: My polar this compound derivative is running with the solvent front or streaking on my normal phase silica gel column. What can I do?

  • Answer: This is a common issue due to the high polarity of diaminopyrimidines. The basic nature of the amino groups can lead to strong interactions with the acidic silica gel, causing poor separation and tailing.

    • Troubleshooting Steps:

      • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system for these compounds is a mixture of dichloromethane (DCM) or chloroform with methanol (MeOH).[1] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

      • Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent (typically 0.1-1%). This will help to reduce tailing and improve peak shape.

      • Consider an Alternative Stationary Phase: If the above steps do not resolve the issue, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[2] For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) might be more effective.[2][3]

Issue 2: Product is Insoluble or Poorly Soluble in Recrystallization Solvent

  • Question: I am having difficulty finding a suitable solvent for the recrystallization of my this compound derivative. It is either insoluble in most solvents or soluble in everything I try.

  • Answer: Finding an appropriate recrystallization solvent for highly polar compounds can be challenging. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Troubleshooting Steps:

      • Test a Range of Solvents: Experiment with a variety of solvents with different polarities. Common solvents for the recrystallization of diaminopyrimidines include ethanol, methanol, acetonitrile, acetone, and ethyl acetate.[4][5]

      • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (the "solvent"). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until you observe turbidity. Heat the mixture until it becomes clear again and then allow it to cool slowly.

      • Initiate Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[6]

Issue 3: Presence of Persistent Impurities

  • Question: After purification, I still observe impurities in my final product. What are the likely sources and how can I remove them?

  • Answer: Impurities can arise from starting materials, side reactions, or degradation of the product.

    • Troubleshooting Steps:

      • Identify the Impurity: If possible, identify the structure of the impurity using techniques like LC-MS or NMR. This will provide clues about its origin. Common impurities in the synthesis of pyrimidine derivatives can include unreacted starting materials, isomers, or over-alkylated/acylated products.

      • Optimize Reaction Conditions: If the impurity is a byproduct of the reaction, optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) can minimize its formation.

      • Employ a Different Purification Technique: If one purification method is insufficient, a combination of techniques may be necessary. For example, follow column chromatography with a recrystallization step. Alternatively, if the impurity has a different functional group, a chemical workup (e.g., an acid-base extraction) might be effective.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar this compound derivatives?

A1: The primary challenges stem from the high polarity and basicity of these molecules. The two amino groups and the methoxy group make the compounds highly soluble in polar solvents, which can complicate both chromatography and recrystallization. The basic amino groups can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor separation in column chromatography.

Q2: What is a good starting point for developing a column chromatography method for these compounds?

A2: A good starting point for normal phase column chromatography is a silica gel stationary phase with a mobile phase of dichloromethane (DCM) or chloroform and a small percentage of methanol (MeOH).[1] It is advisable to first perform thin-layer chromatography (TLC) with a range of DCM/MeOH ratios (e.g., 99:1, 98:2, 95:5) to determine the optimal solvent system for separation.[2] Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate tailing.

Q3: What are some recommended solvents for recrystallizing polar this compound derivatives?

A3: Based on studies of similar diaminopyrimidine compounds, suitable recrystallization solvents include ethanol, methanol, acetonitrile, acetone, and ethyl acetate.[4][5] The choice of solvent will depend on the specific substituents on your derivative. It is recommended to perform small-scale solubility tests to identify the most effective solvent or solvent system.

Q4: How can I improve the peak shape in HPLC analysis of these compounds?

A4: For reversed-phase HPLC, poor peak shape is often due to the interaction of the basic amino groups with residual silanols on the stationary phase. To improve this, consider the following:

  • Use a modern, end-capped C18 column. These columns have fewer free silanol groups.

  • Add an acidic modifier to the mobile phase. Formic acid (0.1%) or trifluoroacetic acid (0.1%) is commonly used to protonate the amino groups and reduce their interaction with the stationary phase.[3]

  • Use a mobile phase with a suitable pH. Maintaining a low pH (e.g., 2-4) will ensure the amino groups are protonated.

Experimental Protocols

Protocol 1: General Procedure for Normal Phase Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the determined solvent system (e.g., DCM/MeOH). Collect fractions and monitor the separation using TLC.

  • Solvent Gradient: If separation is not achieved with an isocratic elution, a solvent gradient can be employed by gradually increasing the percentage of the more polar solvent (e.g., methanol).

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[6]

Data Presentation

Table 1: Common Solvents for Purification of Pyrimidine Derivatives

SolventPolarity IndexBoiling Point (°C)Common Application
Hexane0.169Non-polar eluent component
Dichloromethane (DCM)3.140Primary eluent for normal phase
Ethyl Acetate4.477Eluent component, recrystallization
Acetone5.156Recrystallization
Acetonitrile5.882Recrystallization, HPLC mobile phase
Methanol (MeOH)5.165Polar eluent component, recrystallization
Ethanol4.378Recrystallization
Water10.2100Reversed-phase mobile phase

Visualizations

Troubleshooting_Workflow start Start: Purification of 5-Methoxypyrimidine- 4,6-diamine derivative issue Identify Purification Issue start->issue col_chrom Poor Column Chromatography Separation issue->col_chrom Chromatography recrys Recrystallization Fails issue->recrys Crystallization impurity Persistent Impurities issue->impurity Purity increase_polarity Increase Eluent Polarity (e.g., add more MeOH) col_chrom->increase_polarity solvent_screen Screen Different Solvents recrys->solvent_screen identify_impurity Identify Impurity (LC-MS, NMR) impurity->identify_impurity add_base Add Basic Modifier (e.g., TEA) increase_polarity->add_base If still poor change_stationary Change Stationary Phase (Alumina or C18) add_base->change_stationary If still poor end_node Purified Product change_stationary->end_node solvent_antisolvent Use Solvent/Anti-solvent System solvent_screen->solvent_antisolvent If single solvent fails induce_cryst Induce Crystallization (Scratch/Seed) solvent_antisolvent->induce_cryst If no crystals form induce_cryst->end_node optimize_reaction Optimize Reaction Conditions identify_impurity->optimize_reaction combine_methods Combine Purification Methods optimize_reaction->combine_methods combine_methods->end_node

Caption: Troubleshooting workflow for purification challenges.

experimental_workflow crude_product Crude Product choose_method Choose Primary Purification Method crude_product->choose_method column_chrom Column Chromatography choose_method->column_chrom For complex mixtures recrystallization Recrystallization choose_method->recrystallization For crystalline solids tlc_analysis TLC Analysis for Solvent System column_chrom->tlc_analysis solvent_test Small-Scale Solvent Test recrystallization->solvent_test pack_column Pack Column tlc_analysis->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute & Collect Fractions load_sample->elute_collect purity_check Check Purity (TLC, LC-MS, NMR) elute_collect->purity_check dissolve_hot Dissolve in Minimal Hot Solvent solvent_test->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly collect_crystals Collect Crystals cool_slowly->collect_crystals collect_crystals->purity_check pure_product Pure Product purity_check->pure_product Purity is sufficient repeat_purification Repeat or Use Secondary Method purity_check->repeat_purification Purity is insufficient repeat_purification->choose_method

Caption: General experimental workflow for purification.

References

Technical Support Center: Enhancing Regioselectivity in Reactions with 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxypyrimidine-4,6-diamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on controlling and enhancing the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for electrophilic and nucleophilic reactions?

A1: The pyrimidine ring is inherently electron-deficient, which generally facilitates nucleophilic substitution and hinders electrophilic substitution. However, the presence of two strongly activating amino groups at positions 4 and 6, and a moderately activating methoxy group at position 5, significantly influences the reactivity of the ring.

  • Electrophilic Substitution: The amino and methoxy groups increase the electron density of the pyrimidine ring, making electrophilic attack more feasible than in an unsubstituted pyrimidine. The most likely site for electrophilic substitution is the C2 position, which is ortho to both activating amino groups. The C5 position is already substituted with a methoxy group.

  • Nucleophilic Substitution: In the absence of a good leaving group on the pyrimidine ring, nucleophilic aromatic substitution is unlikely. However, if a leaving group is present at the C2 position, nucleophilic attack would be favored at that site.

  • Reactions involving the Amino Groups: The exocyclic amino groups at C4 and C6 are nucleophilic and can readily react with electrophiles. One of the most common and synthetically useful reactions is the cyclization with a one-carbon electrophile to form a purine ring system, known as the Traube purine synthesis.[1][2]

Q2: How can I control the regioselectivity when performing a Traube purine synthesis with this compound?

A2: The Traube purine synthesis involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source to form a purine. In the case of this compound, this would involve the formation of a new ring using the amino groups at positions 4 and a newly introduced amino group at position 5. Since the starting material is this compound, a preliminary step to introduce a nitro or nitroso group at the 5-position, followed by reduction to the diamine, is necessary before cyclization. Assuming you have prepared the requisite 5-amino-4,6-diaminopyrimidine derivative, the cyclization step with reagents like formic acid or diethoxymethyl acetate is generally regioselective, leading to the formation of the imidazole ring fused to the pyrimidine core.[1]

Q3: What are the expected directing effects of the amino and methoxy groups on the regioselectivity of electrophilic substitution?

A3: In pyrimidine systems, the directing effects of substituents can be complex due to the inherent electron-deficient nature of the ring. However, we can make some predictions based on general principles of aromatic chemistry:

  • Amino Groups (at C4 and C6): These are strong activating groups and are ortho, para-directing. In this case, they strongly activate the C2 and C5 positions.

  • Methoxy Group (at C5): This is also an activating group and is ortho, para-directing. It activates the C4 and C6 positions, which are already substituted.

Considering the combined effect, the C2 position is the most activated and sterically accessible site for electrophilic attack.

Troubleshooting Guides

Issue 1: Low Regioselectivity in Electrophilic Substitution Reactions

Problem: I am attempting an electrophilic substitution (e.g., halogenation, nitration) on this compound and obtaining a mixture of products, with substitution occurring at both the C2 position and on the exocyclic amino groups.

Possible Causes and Solutions:

Possible Cause Suggested Solution
High Reactivity of Amino Groups: The exocyclic amino groups are highly nucleophilic and can compete with the pyrimidine ring for the electrophile.Protect the amino groups prior to electrophilic substitution. Acylation (e.g., with acetic anhydride) can be a suitable protection strategy. The protecting groups can be removed under basic or acidic conditions after the desired substitution on the ring has been achieved.
Harsh Reaction Conditions: Strong electrophiles and high temperatures can lead to a loss of selectivity and multiple substitutions.Use milder electrophilic reagents and lower reaction temperatures. For example, for halogenation, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at or below room temperature.
Solvent Effects: The polarity of the solvent can influence the reactivity of both the substrate and the electrophile, affecting regioselectivity.Screen a range of solvents with varying polarities. Non-polar aprotic solvents may favor substitution on the ring, while polar protic solvents might enhance the reactivity of the amino groups.
Issue 2: Incomplete or No Reaction in Traube Purine Synthesis

Problem: I am trying to synthesize a purine derivative from a 5-amino-4,6-diaminopyrimidine precursor (derived from this compound) using formic acid, but the reaction is not proceeding to completion.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficiently Dehydrating Conditions: The cyclization step in the Traube synthesis often requires the removal of water to drive the reaction to completion.Ensure anhydrous conditions. Use a high concentration of formic acid (98-100%) and consider adding a dehydrating agent like acetic anhydride.[1] Heating under reflux is also typically required.[1]
Impure Starting Material: Impurities in the 4,5,6-triaminopyrimidine starting material can interfere with the cyclization.[2]Purify the starting triaminopyrimidine carefully before use. Recrystallization or column chromatography may be necessary.
Side Reactions: The formylation may occur without subsequent cyclization, leading to a formylated diamine intermediate as the main product.[2]Increase the reaction temperature and/or reaction time to promote the final cyclization step. The use of diethoxymethyl acetate can sometimes be more effective than formic acid for the cyclization.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Traube Purine Synthesis

This protocol outlines the general steps for the synthesis of a purine from a 4,5-diaminopyrimidine precursor.

  • Formylation: Dissolve the 4,5-diaminopyrimidine in an excess of 98-100% formic acid.[1]

  • Cyclization: Heat the solution under reflux for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, evaporate the formic acid under reduced pressure.

  • Purification: The resulting purine derivative can be purified by recrystallization from a suitable solvent or by column chromatography.

Note: For substrates that are difficult to cyclize, the use of diethoxymethyl acetate or a mixture of formic acid and acetic anhydride may be beneficial.

Protocol 2: Vilsmeier-Haack Formylation of an Activated Pyrimidine

The Vilsmeier-Haack reaction is a method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring.[3][4][5][6] For this compound, this reaction would be expected to occur at the C2 position.

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).[4][7] This forms the Vilsmeier reagent.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of this compound in DMF dropwise, maintaining a low temperature.

  • Hydrolysis: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.

  • Work-up: Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To aid in understanding the experimental processes and the logic behind enhancing regioselectivity, the following diagrams have been generated.

Traube_Synthesis_Workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization cluster_purification Purification Start This compound Nitrosation Nitrosation at C5 Start->Nitrosation Reduction Reduction of Nitroso Group Nitrosation->Reduction Triamine 4,5,6-Triaminopyrimidine Derivative Reduction->Triamine Cyclization Reaction with One-Carbon Source (e.g., Formic Acid) Triamine->Cyclization Purine Purine Product Cyclization->Purine Purification Recrystallization or Column Chromatography Purine->Purification

Caption: Workflow for the Traube Purine Synthesis.

Electrophilic_Substitution_Strategy Start This compound Protect Protect Amino Groups (e.g., Acylation) Start->Protect Electrophilic_Sub Electrophilic Substitution at C2 Start->Electrophilic_Sub Direct reaction (potential for low regioselectivity) Protect->Electrophilic_Sub Deprotect Deprotect Amino Groups Electrophilic_Sub->Deprotect Product C2-Substituted Product Deprotect->Product

References

overcoming low reactivity of 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 5-Methoxypyrimidine-4,6-diamine in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound stems from the electronic properties of its substituted pyrimidine ring. The two amino groups at positions 4 and 6, along with the methoxy group at position 5, are strong electron-donating groups. This high electron density on the pyrimidine ring deactivates it towards reactions that typically require an electron-deficient aromatic system, such as nucleophilic aromatic substitution (SNAr) and many standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Q2: Can I directly use this compound in a Suzuki-Miyaura coupling?

A2: Direct Suzuki-Miyaura coupling of this compound is challenging due to the electron-rich nature of the pyrimidine core, which hinders the oxidative addition step in the catalytic cycle. Standard conditions are often ineffective. However, successful coupling may be achieved by carefully selecting specialized catalysts and reaction conditions designed for electron-rich heterocycles.

Q3: Is Buchwald-Hartwig amination a feasible strategy for this compound?

A3: Similar to Suzuki-Miyaura coupling, direct Buchwald-Hartwig amination on the pyrimidine core of this compound is difficult. The electron-donating amino groups can also act as coordinating ligands to the palladium catalyst, potentially leading to catalyst inhibition.[1] More advanced catalyst systems with bulky, electron-rich phosphine ligands may be required to facilitate the reaction.

Q4: Are there alternative strategies to functionalize this compound?

A4: Yes, several alternative strategies can be employed:

  • Functionalization of a Precursor: A common and often more successful approach is to introduce the desired functionality onto a pyrimidine precursor that is more reactive, and then introduce the amino groups in a later step. For example, starting with 4,6-dihydroxy-5-methoxypyrimidine, one can convert the hydroxyl groups to leaving groups like chlorides.[2] These chloro-derivatives are more amenable to cross-coupling reactions. The amino groups can then be installed via nucleophilic substitution.

  • Electrophilic Substitution: The high electron density at the C2 position (if unsubstituted) might allow for electrophilic substitution reactions, although this is less common for pyrimidines.

  • Directed Metalation: It may be possible to achieve regioselective metalation of the pyrimidine ring, followed by quenching with an electrophile.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Reactions
Problem Potential Cause Troubleshooting Steps
No or Low Conversion Low reactivity of the pyrimidine core: The electron-rich nature of the substrate hinders oxidative addition.1. Catalyst Selection: Use a palladium catalyst known to be effective for electron-rich heterocycles, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos).[3] 2. Ligand Choice: Employ specialized ligands like Xantphos or Josiphos, which have been shown to be effective for aminated pyrimidines. 3. Increase Temperature: Higher reaction temperatures can help overcome the activation energy barrier. 4. Choice of Base: Use a stronger base like Cs₂CO₃ or K₃PO₄.
Decomposition of Starting Material High reaction temperature or incompatible base: The substrate may not be stable under harsh conditions.1. Lower Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer duration. 2. Weaker Base: Switch to a milder base such as K₂CO₃. 3. Degas Solvents Thoroughly: Ensure all oxygen is removed from the reaction mixture to prevent oxidative side reactions.
Formation of Side Products Homocoupling of boronic acid or protodeboronation: These are common side reactions in Suzuki couplings.1. Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents). 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. 3. Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Troubleshooting Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
No Reaction Catalyst inhibition: The amino groups on the pyrimidine can coordinate to the palladium center and inhibit catalysis.[1]1. Use Bulky Ligands: Employ bulky phosphine ligands (e.g., tBuXPhos, BrettPhos) to create a more sterically hindered catalytic complex, which can disfavor coordination of the substrate's amino groups.[3] 2. Pre-catalyst Choice: Use a pre-formed palladium catalyst that is more resistant to inhibition. 3. Protecting Groups: Consider protecting the amino groups, though this adds extra synthetic steps.
Low Yield Inefficient reductive elimination: The final step of the catalytic cycle may be slow for this electron-rich system.1. Ligand Screening: Test a variety of ligands to find one that promotes efficient reductive elimination. Bidentate ligands like Xantphos can sometimes be effective.[4] 2. Solvent Effects: Vary the solvent. Toluene, dioxane, or THF are commonly used, and their polarity can influence the reaction rate.
Amine Scrambling If using a primary amine as the coupling partner: The amino groups on the pyrimidine could potentially participate in the reaction.This is less likely to be a major issue if the goal is to functionalize an existing C-H or C-X bond, but if starting from a halo-diaminopyrimidine, careful control of stoichiometry and reaction conditions is crucial.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Dichloro- precursor

This protocol outlines a two-step approach to introduce an aryl group at the 4-position, starting from the more reactive 4,6-dichloro-5-methoxypyrimidine.

Step 1: Synthesis of 4,6-dichloro-5-methoxypyrimidine

This synthesis is adapted from patented procedures.[2]

  • Reactants: 4,6-dihydroxy-5-methoxypyrimidine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • To a stirred suspension of 4,6-dihydroxy-5-methoxypyrimidine (1.0 eq) in a suitable solvent like toluene, slowly add phosphorus oxychloride (3.0-5.0 eq).

    • Heat the reaction mixture to reflux (around 110-120 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 4,6-dichloro-5-methoxypyrimidine.

Step 2: Suzuki-Miyaura Coupling

  • Reactants: 4,6-dichloro-5-methoxypyrimidine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water mixture).

  • Procedure:

    • To a reaction vessel, add 4,6-dichloro-5-methoxypyrimidine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Step 3: Amination

The resulting chloro-pyrimidine can then be converted to the diamine through nucleophilic substitution with ammonia or a protected ammonia equivalent.

Protocol 2: Buchwald-Hartwig Amination of a Chloro-diaminopyrimidine (Hypothetical Optimized Protocol)

This protocol is a suggested starting point for the challenging amination of a hypothetical 2-chloro-5-methoxypyrimidine-4,6-diamine, based on literature for similar electron-rich systems.[4]

  • Reactants: 2-chloro-5-methoxypyrimidine-4,6-diamine, Arylamine, Palladium pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene).

  • Procedure:

    • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

    • Add 2-chloro-5-methoxypyrimidine-4,6-diamine (1.0 eq) and the arylamine (1.2 eq).

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Functionalization Strategy A 4,6-dihydroxy- 5-methoxypyrimidine B 4,6-dichloro- 5-methoxypyrimidine A->B Chlorination (POCl₃) C Cross-Coupling (e.g., Suzuki) B->C More reactive for coupling D Functionalized Chloropyrimidine C->D E Amination D->E Introduction of amino groups F Target Molecule E->F

Caption: A recommended workflow for functionalizing this compound via a more reactive dichloro-precursor.

troubleshooting_logic Start Cross-Coupling Reaction with this compound Problem Low or No Conversion? Start->Problem Cause1 Electron-Rich Pyrimidine Deactivation Problem->Cause1 Yes Cause2 Catalyst Inhibition Problem->Cause2 Yes Solution1 Use Specialized Catalysts/Ligands (e.g., XPhos, Xantphos) Cause1->Solution1 Alternative Consider Precursor Functionalization Strategy Solution1->Alternative Solution2 Employ Bulky Ligands (e.g., tBuXPhos) Cause2->Solution2 Solution2->Alternative

Caption: A logical troubleshooting workflow for addressing low reactivity in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 5-Methoxypyrimidine-4,6-diamine and Other Diaminopyrimidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Diaminopyrimidines are a versatile class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their ability to mimic endogenous purines and pyrimidines allows them to interact with a wide range of biological targets, leading to their development as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative analysis of 5-Methoxypyrimidine-4,6-diamine and other notable diaminopyrimidines, offering insights into their synthesis, properties, and biological activities to aid researchers and drug development professionals in their endeavors.

Physicochemical and Biological Properties

For a comprehensive comparison, the following table summarizes the properties of well-characterized diaminopyrimidines:

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Primary Biological TargetTherapeutic Area
This compound Chemical structure of this compoundC₅H₈N₄O140.14Dihydrofolate Reductase (DHFR) (Predicted)Antimicrobial, Anticancer (Predicted)
Pyrimethamine Chemical structure of PyrimethamineC₁₂H₁₃ClN₄248.71Dihydrofolate Reductase (DHFR)Antiprotozoal (Malaria, Toxoplasmosis)[1]
Trimethoprim Chemical structure of TrimethoprimC₁₄H₁₈N₄O₃290.32Dihydrofolate Reductase (DHFR)Antibacterial[1]
Iclaprim Chemical structure of IclaprimC₁₉H₂₂N₄O₂338.41Dihydrofolate Reductase (DHFR)Antibacterial
K-858 Chemical structure of K-858C₂₀H₂₄N₄O₂352.43Focal Adhesion Kinase (FAK)Anticancer

Synthesis of Diaminopyrimidines

The synthesis of diaminopyrimidines often involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. For this compound, a plausible synthetic route would involve the reaction of guanidine with a malonic ester derivative bearing a methoxy group at the α-position. Subsequent amination of a dihalo- or dihydroxy-pyrimidine intermediate is also a common strategy. The synthesis of related compounds often starts from commercially available substituted pyrimidines which are then modified through cross-coupling reactions.

Biological Activity and Mechanism of Action

The biological activity of diaminopyrimidines is heavily influenced by the substituents on the pyrimidine ring.

Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many diaminopyrimidines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway.[1] This pathway is crucial for the synthesis of nucleotides and certain amino acids, and its inhibition disrupts DNA replication and cell growth.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Diaminopyrimidines Diaminopyrimidines (e.g., Pyrimethamine, Trimethoprim) Diaminopyrimidines->DHFR

Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway.

Other Kinase Inhibition

More recently, diaminopyrimidine scaffolds have been utilized to develop potent and selective inhibitors of other kinases involved in cancer progression, such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7). These inhibitors often feature bulkier substituents at the 5- and 6-positions of the pyrimidine ring, which confer selectivity for the target kinase over DHFR.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHFR is a spectrophotometric assay.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and the DHFR enzyme in a 96-well plate.

  • Add the test compound (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding the substrate, DHF.

  • Immediately measure the change in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, NADPH, DHFR, DHF) C Mix Reagents and Test Compound in Plate A->C B Prepare Test Compound Serial Dilutions B->C D Initiate Reaction with DHF C->D E Measure Absorbance (340 nm) over Time D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [Compound] F->G H Determine IC50 Value G->H

Caption: General Workflow for an Enzyme Inhibition Assay.

Cell Proliferation Assay

To assess the cytotoxic or anti-proliferative effects of diaminopyrimidine derivatives, a cell-based assay such as the MTT assay is commonly employed.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Seed cells (e.g., cancer cell lines or microbial cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Structure-Activity Relationship (SAR)

The biological activity of diaminopyrimidines is highly dependent on the nature and position of substituents on the pyrimidine ring.

SAR_Logic Core Diaminopyrimidine Core Substituents Substituents at C2, C4, C5, C6 Core->Substituents Modification Properties Physicochemical Properties (Lipophilicity, Electronics) Substituents->Properties Influences Activity Biological Activity (Target Affinity, Selectivity) Properties->Activity Determines

Caption: Structure-Activity Relationship Logic.

  • 2,4-Diamino Substitution: The 2,4-diamino substitution pattern is crucial for the DHFR inhibitory activity of many classical diaminopyrimidines, as these amino groups form key hydrogen bonds within the active site of the enzyme.

  • 5-Position Substitution: The substituent at the 5-position significantly influences the potency and selectivity of diaminopyrimidine derivatives. For DHFR inhibitors, a benzyl group or a substituted benzyl group at this position, as seen in trimethoprim and pyrimethamine, is common. The methoxy group in this compound is expected to alter its binding profile compared to these established drugs.

  • 6-Position Substitution: Modifications at the 6-position can also modulate activity and selectivity. For instance, in some kinase inhibitors, a larger group at this position is used to achieve selectivity over other kinases.

Conclusion

The diaminopyrimidine scaffold remains a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. While this compound is not as extensively studied as other analogues, its structure suggests potential as a modulator of biological targets, likely including DHFR. Further investigation into its synthesis and biological activity is warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison and detailed protocols to encourage and support such research efforts.

References

A Comparative Analysis of the Biological Activities of 5-Methoxypyrimidine-4,6-diamine and 2,4-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 5-Methoxypyrimidine-4,6-diamine and the well-characterized class of 2,4-diaminopyrimidine derivatives. While extensive data exists for the latter, information on the specific biological actions of this compound is limited in publicly available literature. This comparison, therefore, draws upon the established activities of the core diaminopyrimidine scaffold and contrasts them with known data for 2,4-diaminopyrimidine analogs.

Core Scaffold and Mechanism of Action

Both this compound and 2,4-diaminopyrimidine share a diaminopyrimidine core. This structural motif is a well-established pharmacophore, primarily associated with the inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell death, particularly in rapidly proliferating cells such as bacteria, protozoa, and cancer cells.[1]

Comparative Biological Activity

Table 1: Quantitative Biological Activity of 2,4-Diaminopyrimidine Derivatives

Compound/DerivativeTarget Organism/Cell LineAssay TypeMeasured Value (IC50/MIC)Reference
TrimethoprimBacillus anthracis DHFREnzyme InhibitionKi = 1.2 nM[1]
TrimethoprimStaphylococcus aureus DHFREnzyme InhibitionKi = 4.3 nM[2]
PyrimethamineCryptosporidium parvum DHFREnzyme InhibitionIC50 ≈ 4 µM[4]
IclaprimGram-positive bacteriaAntimicrobial SusceptibilitySynergistic with sulfonamides[5]
(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-oneBacillus anthracisMinimum Inhibitory Concentration (MIC)0.125–8 µg/mL[2]
2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidineWalker 256 carcinosarcomaAntitumor ActivitySignificant in vivo activity[6]
5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivative (j9)Staphylococcus aureus DHFREnzyme InhibitionIC50 = 0.97 nM[7]

Note: IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is fundamental to evaluating the primary mechanism of action for diaminopyrimidine derivatives.

Objective: To determine the concentration of the test compound required to inhibit 50% of the DHFR enzyme activity (IC50).

Materials:

  • Purified recombinant DHFR enzyme (e.g., from E. coli, S. aureus, or human)

  • Dihydrofolic acid (DHF) as the substrate

  • NADPH as a cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds (this compound and 2,4-diaminopyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.

  • Initiate the enzymatic reaction by adding the DHFR enzyme to each well.

  • Immediately after adding the enzyme, add the substrate (DHF) to all wells.

  • Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the test compounds against various bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microplates (for broth microdilution) or petri dishes (for agar dilution)

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure (Broth Microdilution Method):

  • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well microplate.

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration required for the assay.

  • Add the bacterial inoculum to each well of the microplate containing the test compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8][9][10]

Visualizations

Signaling Pathway Diagram

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate THF->Nucleotides One-Carbon Metabolism DHFR->THF Catalysis DNA DNA Synthesis Nucleotides->DNA CellGrowth Cell Proliferation DNA->CellGrowth Inhibitor 2,4-Diaminopyrimidine (e.g., Trimethoprim) Inhibitor->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare Serial Dilutions of Test Compound Plate Inoculate Microplate Wells (Compound + Bacteria) Compound->Plate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

The 2,4-diaminopyrimidine scaffold is a cornerstone in the development of DHFR inhibitors, with numerous derivatives demonstrating potent antimicrobial and anticancer activities. While this compound belongs to this chemical class, specific data on its biological activity is currently lacking. The presence of the methoxy group at the 5-position could influence its binding affinity to DHFR or other potential targets, as well as its pharmacokinetic properties. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to elucidate its biological profile and therapeutic potential. Researchers are encouraged to investigate its activity against a panel of DHFR enzymes from various species and a broad range of microbial pathogens and cancer cell lines.

References

Comparative Analysis of Kinase Inhibition by Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various pyrimidine derivatives as kinase inhibitors, offering a valuable resource for researchers in oncology, immunology, and related fields. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous approved and investigational kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the kinase hinge region.[1][2] This guide summarizes the inhibitory activities of several key pyrimidine-based compounds against a panel of cancer-relevant kinases, presents a generalized experimental protocol for assessing kinase inhibition, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrimidine derivatives against various kinases. Lower IC50 values indicate greater potency.

Compound Name/IDScaffold TypeTarget KinaseIC50 (nM)Reference
Ibrutinib (3) Pyrazolo[3,4-d]pyrimidineBTK7.95[1]
Compound 12 Pyrazolo[3,4-d]pyrimidineBTK4.2[1]
Compound 13 Pyrazolo[3,4-d]pyrimidineBTK11.1[1]
Ruxolitinib Pyrazolo[3,4-d]pyrimidineJAK1/JAK2Approved Drug[1]
Fedratinib Pyrazolo[3,4-d]pyrimidineJAK2Approved Drug[1]
Umbralisib (6) Pyrazolo[3,4-d]pyrimidinePI3Kδ/CK1εPhase III[1]
Alisertib (MLN8237) AminopyrimidineAurora A1.2[3][4]
Barasertib (AZD1152) AminopyrimidineAurora B0.37[3][4]
ENMD-2076 AminopyrimidineAurora A14[3][4]
AMG900 AminopyrimidineAurora B4[3][4]
PF-03814735 AminopyrimidineAurora A0.8[3][4]
BI2536 DiaminopyrimidinePLK10.83[3][4]
BI6727 (Volasertib) DiaminopyrimidinePLK10.87[3][4]
Compound 38j N-trisubstituted pyrimidineAurora A7.1[3][4]
Compound 38j N-trisubstituted pyrimidineAurora B25.7[3][4]
Compound 41l Nitroxide-labelled pyrimidineAurora A9.3[3]
Compound 41l Nitroxide-labelled pyrimidineAurora B2.8[3]
Compound 1j Pyrazolo[3,4-d]pyrimidineSrc0.9[5]
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR79[6][7]
Compound 5k Pyrrolo[2,3-d]pyrimidineHer240[6][7]
Compound 5k Pyrrolo[2,3-d]pyrimidineVEGFR2136[6][7]
Compound 5k Pyrrolo[2,3-d]pyrimidineCDK2204[6][7]
Compound 16 Pyrimido[4,5-e]indolizineTTK0.9[8]

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is described below. Specific details may vary depending on the kinase, substrate, and detection method.

Objective: To determine the concentration at which a pyrimidine derivative inhibits 50% of the activity (IC50) of a target kinase.

Materials:

  • Recombinant Kinase: Highly purified (e.g., >98%).[9]

  • Kinase Substrate: A peptide or protein that is a known substrate for the kinase.

  • ATP (Adenosine Triphosphate): Co-factor for the kinase reaction.[9]

  • Kinase Buffer: Contains components such as MgCl2, and a buffering agent (e.g., HEPES) to maintain optimal pH and ionic strength.[9]

  • Test Compounds: Pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Detection Reagents: Dependent on the assay format (e.g., radiolabeled ATP, antibodies for ELISA or TR-FRET, luminescent reagents for ADP detection).

  • Microplates: 96-well or 384-well plates suitable for the detection instrument.

  • Plate Reader: Capable of detecting radioactivity, fluorescence, luminescence, or absorbance, depending on the assay format.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine derivatives in the appropriate solvent.

  • Reaction Mixture Preparation: In the wells of a microplate, add the kinase, the substrate, and the kinase buffer.

  • Inhibitor Addition: Add the diluted pyrimidine derivatives to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Initiation of Kinase Reaction: Start the reaction by adding ATP.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow the kinase reaction to proceed.

  • Termination of Reaction: Stop the reaction using a suitable method, such as adding a stop solution (e.g., EDTA) or by heat inactivation.[10]

  • Detection: Measure the kinase activity. The method of detection will vary:

    • Radiometric Assay: Measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Quantifies the amount of ADP produced, which correlates with kinase activity.[11]

    • Fluorescence/FRET-based Assays (e.g., TR-FRET): Use antibodies to detect the phosphorylated substrate.[12]

    • ELISA: Uses an antibody to detect the phosphorylated substrate, which is then quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Below are diagrams illustrating key signaling pathways targeted by pyrimidine-based kinase inhibitors and a generalized workflow for a kinase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_compounds Prepare Serial Dilutions of Pyrimidine Derivatives add_inhibitor Add Inhibitors to Microplate prep_compounds->add_inhibitor prep_reagents Prepare Kinase, Substrate, and Buffer Master Mix add_reagents Add Kinase/ Substrate Mix prep_reagents->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at Controlled Temperature start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction detection Measure Signal (Luminescence, Fluorescence, etc.) stop_reaction->detection analysis Calculate % Inhibition detection->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Generalized workflow for an in vitro kinase inhibition assay.

signaling_pathways cluster_btk BTK Signaling Pathway cluster_aurora_plk Cell Cycle Regulation cluster_src Src Signaling Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB B-Cell Proliferation\n& Survival B-Cell Proliferation & Survival NFkB->B-Cell Proliferation\n& Survival G2_M G2/M Transition AuroraA Aurora A G2_M->AuroraA PLK1 PLK1 G2_M->PLK1 Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis PLK1->Mitosis Mitosis->AuroraB GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis CellProliferation Cell Proliferation & Survival STAT3->CellProliferation RAS_MAPK->CellProliferation

Caption: Simplified signaling pathways involving key kinases targeted by pyrimidine derivatives.

References

Validating the Structure of 5-Methoxypyrimidine-4,6-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a molecule's structure is a critical checkpoint in the discovery and development pipeline. This guide provides a comparative framework for the structural elucidation of 5-Methoxypyrimidine-4,6-diamine derivatives. In the absence of direct experimental data for the parent compound, this guide leverages data from structurally related pyrimidine derivatives to predict and validate its chemical architecture. The methodologies and comparative data presented herein offer a robust workflow for the characterization of novel derivatives within this class.

Comparative Analysis of Spectroscopic and Crystallographic Data

To establish a baseline for the structural validation of this compound, we present a compilation of spectroscopic and crystallographic data from closely related pyrimidine analogues. This comparative approach allows for the prediction of expected spectral features and provides a reference for the experimental characterization of new derivatives.

Table 1: Comparative ¹H NMR Data of Substituted Pyrimidines

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4,6-Dichloro-5-methoxypyrimidine CDCl₃8.55 (s, 1H, H-2), 4.00 (s, 3H, OCH₃)
2-Amino-4,6-dimethoxypyrimidine -5.07 (s, 2H, NH₂), 3.87 (s, 6H, OCH₃), 5.14 (s, 1H, H-5)[1]
4,6-diamino-5-nitroso-2-phenylpyrimidine Polysol8.0-7.2 (m, 5H, Ar-H), 7.8 (br s, 4H, NH₂)
Predicted for this compoundDMSO-d₆~8.0-8.2 (s, 1H, H-2), ~6.0-7.0 (br s, 4H, NH₂), ~3.8 (s, 3H, OCH₃)

Table 2: Comparative ¹³C NMR Data of Substituted Pyrimidines

CompoundSolventChemical Shift (δ, ppm)
4-Phenyl-6-(p-tolyl)pyrimidin-2-amine CDCl₃166.1, 163.6, 140.8, 137.9, 134.9, 130.4, 129.5, 128.7, 127.1, 127.0, 104.0, 21.4[2]
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine CDCl₃166.0, 165.6, 163.5, 161.6, 137.9, 130.3, 130.1, 128.7, 128.6, 127.1, 114.1, 103.5, 55.4[2]
Predicted for this compoundDMSO-d₆~160 (C4, C6), ~158 (C2), ~120 (C5)

Table 3: Comparative Mass Spectrometry Data of Aminopyrimidines

CompoundIonization MethodKey Fragments (m/z)
4,5-Pyrimidinediamine Electron Ionization110 (M+), 83, 55[3]
4,5-Diamino-6-methyl-2-thiopyrimidine Electron Ionization156 (M+), 141, 114, 83[4]
Predicted for this compoundESI-MS141 (M+H)⁺

Table 4: Comparative X-ray Crystallography Data of Substituted Pyrimidines

CompoundCrystal SystemSpace GroupKey Structural Features
4,6-Dichloro-5-methoxypyrimidine OrthorhombicPna2₁Planar pyrimidine ring, methoxy group out of plane.[5][6]
5-Chloro-4,6-dimethoxypyrimidin-2-amine MonoclinicP2₁/nIntermolecular N-H···N hydrogen bonds forming chains.[7]
6-Amino-4-methylamino-5-nitrosopyrimidine --Investigated by X-ray diffraction, NMR, and molecular modeling.[8]

Experimental Protocols

The following section details generalized experimental protocols for the key analytical techniques required for the structural validation of this compound derivatives. These protocols can be adapted based on the specific instrumentation and the physicochemical properties of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the solvent used.

  • Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 0-12 ppm is typically sufficient.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is standard.

  • A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the three-dimensional molecular structure.

Crystal Growth:

  • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the atomic positions and displacement parameters against the experimental data to obtain the final, accurate molecular structure.

Visualizing the Workflow and Structural Relationships

To aid in the understanding of the experimental and logical processes involved in structure validation, the following diagrams are provided.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray Single-Crystal X-ray Diffraction purification->xray data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural validation of a new chemical derivative.

comparative_data_logic cluster_analogues Known Analogues cluster_data Experimental Data target This compound (Target Compound) nmr_data NMR Data target->nmr_data Predicted Data ms_data MS Data target->ms_data Predicted Data xray_data X-ray Data target->xray_data Predicted Data analogue1 4,6-Dichloro-5-methoxypyrimidine analogue1->nmr_data Reference Data analogue1->ms_data Reference Data analogue1->xray_data Reference Data analogue2 2-Amino-4,6-dimethoxypyrimidine analogue2->nmr_data Reference Data analogue2->ms_data Reference Data analogue2->xray_data Reference Data analogue3 4,5-Diaminopyrimidine analogue3->nmr_data Reference Data analogue3->ms_data Reference Data analogue3->xray_data Reference Data

Caption: Logic for comparative analysis using data from known structural analogues.

References

A Researcher's Guide to Cross-Reactivity Profiling of 5-Methoxypyrimidine-4,6-diamine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, hinges on a deep understanding of their selectivity. While a compound may be designed to inhibit a specific kinase, its interaction with other kinases—known as cross-reactivity or off-target activity—can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a framework for assessing the cross-reactivity of novel 5-Methoxypyrimidine-4,6-diamine based inhibitors, complete with comparative data from other pyrimidine-based scaffolds, detailed experimental protocols, and workflow visualizations to aid in the design and interpretation of these critical studies.

The Importance of Selectivity in Kinase Inhibition

Protein kinases share structural similarities, particularly in the ATP-binding pocket where most small molecule inhibitors compete. The pyrimidine core is a well-established scaffold for kinase inhibitors due to its ability to form key hydrogen bonds within this pocket.[1] However, this shared binding mode also presents a challenge for achieving high selectivity.[1] A lack of selectivity can result in toxic side effects, while in some instances, inhibiting multiple kinases can be advantageous for treating complex diseases like cancer.[2] Therefore, comprehensive cross-reactivity profiling is a mandatory step in the preclinical development of any new kinase inhibitor.

The following sections detail how to approach these studies, from broad-panel screening to confirming target engagement within a cellular context.

Comparative Selectivity Data of Pyrimidine-Based Inhibitors

While specific data for this compound inhibitors is not yet broadly published, examining the selectivity of other pyrimidine-based compounds provides a valuable benchmark. The tables below summarize the inhibitory activity and selectivity of representative compounds from different pyrimidine classes against a panel of kinases.

Table 1: Selectivity Profile of a Bis-anilino Pyrimidine PAK1 Inhibitor (Compound 18)

Kinase TargetIC50 (nM)% Inhibition @ 100 nMSelectivity vs. PAK1
PAK1 0.33 >80%1x
PAK21.3>80%4x
LCK1.7>80%5x
FYN2.3>80%7x
SRC4.7>80%14x
YES15.1>80%15x
FGR5.7>80%17x
BLK10>80%30x
PAK4>1000<20%>3030x
KDR>1000<20%>3030x
FGFR1>1000<20%>3030x
Data adapted from a study on bis-anilino pyrimidine PAK1 inhibitors. The compound was screened against 125 kinases.[2]

Table 2: Kinome-wide Profiling of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Kinase TargetIbrutinib (% Inhibition @ 1µM)Acalabrutinib (% Inhibition @ 1µM)
BTK 99% 99%
TEC98%95%
BMX97%90%
ITK90%70%
EGFR85%<10%
SRC80%<10%
LCK75%<10%
This table presents a simplified comparison based on the known selectivity profiles of Ibrutinib and Acalabrutinib, both of which are based on a fused pyrimidine scaffold and highlight how structural modifications can improve selectivity.[3]

Experimental Protocols for Cross-Reactivity Studies

A multi-tiered approach is recommended, starting with broad biochemical screens and progressing to more physiologically relevant cell-based assays.

In Vitro Kinase Panel Screening

This is the foundational experiment to determine the intrinsic inhibitory activity of a compound against a large number of purified kinases.

Objective: To identify the primary target(s) and potential off-targets of a this compound based inhibitor across a significant portion of the human kinome.

Methodology: Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT), a specific substrate peptide for each kinase, 10 mM MgCl₂, and the test inhibitor at a desired concentration (e.g., 1 µM for initial screening).[4][5]

  • Kinase Addition: Add the purified recombinant kinase to each well to initiate the reaction.[6]

  • Phosphorylation Reaction: Add [γ-33P]ATP to the mixture to start the phosphorylation of the substrate. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).[7]

  • Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.

  • Washing: Wash the filter membranes multiple times with phosphoric acid to remove unincorporated [33P]ATP.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for the test compound by comparing the radioactivity in the presence of the inhibitor to a vehicle control (e.g., DMSO).

Cell-Based Target Engagement Assays

These assays confirm that the inhibitor can bind to its intended target within the complex environment of a living cell.

Objective: To measure the apparent affinity of an inhibitor for its target kinase in intact cells.

Methodology: NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay [8][9][10]

  • Cell Preparation: Use HEK293 cells transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the cells into a 96-well or 384-well assay plate.[10]

  • Compound and Tracer Addition: Add the this compound test compound at various concentrations to the cells. Then, add a cell-permeable fluorescent tracer that also binds to the kinase's active site.[9]

  • Equilibration: Incubate the plate at 37°C in a 5% CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium within the cells.[10]

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[10]

  • BRET Measurement: Read the plate on a luminometer capable of measuring two wavelengths simultaneously: one for the NanoLuc® donor (e.g., 450 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm).[10]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The test compound will compete with the tracer for binding to the NanoLuc®-kinase fusion protein. This competition results in a dose-dependent decrease in the BRET signal, from which an IC50 value (the concentration of inhibitor that displaces 50% of the tracer) can be determined.

Methodology: Cellular Thermal Shift Assay (CETSA) [11][12][13]

  • Cell Treatment: Treat intact cultured cells with either the test inhibitor or a vehicle control (DMSO) and incubate for a set time (e.g., 1 hour) at 37°C to allow for target engagement.[13]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler. Cool the samples to room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells to release their protein content. This can be done through methods like freeze-thaw cycles.[11]

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[13]

  • Quantification of Soluble Protein: Collect the supernatant, which contains the soluble, non-aggregated protein. Quantify the amount of the specific target protein remaining in the supernatant using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A ligand-bound protein is typically more thermally stable, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control.[14] This shift confirms target engagement in the cellular environment.

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in cross-reactivity studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription OffTarget Off-Target Kinase Inhibitor 5-MPD Inhibitor Inhibitor->ERK Intended Inhibition Inhibitor->OffTarget Cross-Reactivity (Side Effects)

Caption: A simplified MAPK signaling pathway illustrating the intended inhibition of a target kinase (ERK) and unintended off-target inhibition.

Kinase_Profiling_Workflow cluster_workflow In Vitro Kinase Profiling Workflow A Reaction Setup Kinase + Substrate + Buffer + Inhibitor B Initiate Reaction + [γ-33P]ATP A->B C Incubate 30°C for 30 min B->C D Stop & Spot Add Acid & Spot on Filter C->D E Wash & Dry Remove unbound ATP D->E F Quantify Scintillation Counting E->F G Analyze|{% Inhibition vs Control} F->G

Caption: Experimental workflow for a radiometric in vitro kinase profiling assay to determine inhibitor selectivity.

Data_Interpretation_Logic Start Cross-Reactivity Data Obtained Q1 Is the inhibitor highly selective for the primary target? Start->Q1 A1_Yes Proceed with Lead Optimization Q1->A1_Yes Yes A1_No Significant Off-Target Activity Identified Q1->A1_No No Q2 Are off-targets therapeutically beneficial (polypharmacology)? A1_No->Q2 A2_Yes Explore as a Multi-Targeted Agent Q2->A2_Yes Yes A2_No Are off-targets associated with known toxicity? Q2->A2_No No A3_Yes Redesign for Selectivity or Terminate A2_No->A3_Yes A3_Yes->A3_Yes No A3_No Assess Risk/Benefit Profile for Indication A3_Yes->A3_No Yes

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The synthesis of substituted pyrimidines is, therefore, a critical endeavor for researchers and scientists. This guide provides an objective, data-driven comparison of the most prevalent synthetic routes to these valuable heterocyclic compounds, offering detailed experimental protocols and quantitative data to inform methodological choices in the laboratory.

Classical Cyclocondensation Reactions

Classical methods for pyrimidine synthesis typically involve the condensation of a C-C-C dielectrophile with an N-C-N dinucleophile. Two of the most enduring and widely utilized of these are the Pinner Synthesis and the Biginelli Reaction.

Pinner Pyrimidine Synthesis

The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[1] This method is versatile, allowing for the synthesis of a wide range of substituted pyrimidines by varying both the dicarbonyl and amidine starting materials.[1][2]

Reaction Scheme:

G cluster_0 Pinner Pyrimidine Synthesis 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Amidine R3-C(=NH)-NH2 Substituted Pyrimidine Amidine->Substituted Pyrimidine Acid or Base Catalyst

Caption: General scheme of the Pinner Pyrimidine Synthesis.

Quantitative Data Summary:

1,3-Dicarbonyl CompoundAmidineCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateAcetamidine HClNaOEt/EtOHReflux475[3]
AcetylacetoneGuanidine HClNaOEt/EtOHReflux680[3]
DibenzoylmethaneBenzamidine HClNaOMe/MeOHReflux585[3]

Experimental Protocol: Synthesis of 2-methyl-4-phenyl-6-hydroxypyrimidine

A solution of sodium ethoxide is prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL). To this, ethyl benzoylacetate (1.92 g, 10 mmol) and acetamidine hydrochloride (0.95 g, 10 mmol) are added. The mixture is heated under reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water (30 mL) and acidified with acetic acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to afford the desired pyrimidine.[3]

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[4] This acid-catalyzed reaction is prized for its operational simplicity and the biological relevance of its products.[5][6]

Reaction Scheme:

G cluster_1 Biginelli Reaction Aldehyde R1-CHO β-Ketoester R2-C(=O)-CH2-COOR3 Dihydropyrimidinone β-Ketoester->Dihydropyrimidinone + Urea/Thiourea H2N-C(=X)-NH2 (X=O, S) Urea/Thiourea->Dihydropyrimidinone Acid Catalyst

Caption: General scheme of the Biginelli Reaction.

Quantitative Data Summary:

Aldehydeβ-KetoesterUrea/ThioureaCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHCl/EtOHReflux492[7]
4-ChlorobenzaldehydeMethyl acetoacetateThioureaNH4Cl/Solvent-free1000.595[4]
3-NitrobenzaldehydeEthyl acetoacetateUreaBTEAC/Solvent-free100190[7]

Experimental Protocol: Synthesis of Monastrol

A mixture of 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and benzyltriethylammonium chloride (BTEAC) (0.23 g, 1 mmol) is heated at 100°C for 1 hour under solvent-free conditions. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and triturated with cold water. The solid product is filtered, washed with a mixture of water and ethanol (1:1), and dried to afford Monastrol.[7]

Modern Synthetic Approaches

Modern methods for pyrimidine synthesis often leverage the power of transition-metal catalysis to achieve higher efficiency, broader substrate scope, and milder reaction conditions. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of pre-formed pyrimidine rings, typically starting from halogenated pyrimidines like 2,4,6-trichloropyrimidine.[8][9]

Logical Workflow for Functionalization of 2,4,6-Trichloropyrimidine:

G TCP 2,4,6-Trichloropyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2) TCP->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) TCP->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH) TCP->Buchwald Aryl Aryl-substituted Pyrimidine Suzuki->Aryl Alkynyl Alkynyl-substituted Pyrimidine Sonogashira->Alkynyl Amino Amino-substituted Pyrimidine Buchwald->Amino

Caption: Cross-coupling strategies for pyrimidine functionalization.

The Suzuki coupling enables the formation of C-C bonds between a halopyrimidine and an organoboron compound. Microwave irradiation can significantly accelerate this reaction.[10]

Quantitative Data Summary:

HalopyrimidineBoronic AcidCatalyst (mol%)Base/SolventTemp. (°C)Time (min)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4 (0.5)K2CO3/Dioxane:H2O100 (MW)1595[10]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh3)4 (0.5)K2CO3/Dioxane:H2O100 (MW)1598[10]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-formylphenylboronic acidPd(PPh3)4 (5)K3PO4/Dioxane8018085[11]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

To a microwave vial is added 2,4-dichloropyrimidine (75 mg, 0.5 mmol), phenylboronic acid (61 mg, 0.5 mmol), K2CO3 (207 mg, 1.5 mmol), and Pd(PPh3)4 (2.9 mg, 0.0025 mmol). A mixture of 1,4-dioxane (4 mL) and water (2 mL) is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at 100°C for 15 minutes. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na2SO4, concentrated, and purified by column chromatography to give the C4-substituted product.[10]

The Sonogashira coupling facilitates the formation of a C-C bond between a halopyrimidine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[12][13]

Quantitative Data Summary:

HalopyrimidineAlkyneCatalyst (mol%)Base/SolventTemp. (°C)Time (h)Yield (%)Reference
5-Iodo-2'-deoxyuridinePropargylaminePd(PPh3)4 (10), CuI (20)Et3N/DMFRT285[14]
2-Chloro-4-aminopyrimidinePhenylacetylenePdCl2(PPh3)2 (5), CuI (10)Et3N/THF651290[12]

Experimental Protocol: Sonogashira Coupling of 5-Iodouridine

To a solution of 5-iodo-2'-deoxyuridine (354 mg, 1 mmol) in anhydrous DMF (10 mL) are added propargylamine (0.14 mL, 2 mmol), triethylamine (0.28 mL, 2 mmol), Pd(PPh3)4 (115 mg, 0.1 mmol), and CuI (38 mg, 0.2 mmol). The mixture is stirred at room temperature for 2 hours under an inert atmosphere. The solvent is then removed under vacuum, and the residue is purified by column chromatography on silica gel to yield the 5-alkynylpyrimidine.[14]

This reaction enables the formation of C-N bonds by coupling an amine with a halopyrimidine. The choice of ligand is crucial for achieving high yields and regioselectivity.[15][16]

Quantitative Data Summary:

HalopyrimidineAmineCatalyst/Ligand (mol%)Base/SolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineMorpholinePd2(dba)3 (2) / Xantphos (4)NaOtBu/Toluene1001695[17]
6-Aryl-2,4-dichloropyrimidinePiperidinePd(OAc)2 (1) / dppb (1.2)LiHMDS/THF00.1>99[15]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine

A mixture of 2-chloropyrimidine (114 mg, 1 mmol), morpholine (105 mg, 1.2 mmol), NaOtBu (134 mg, 1.4 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) in toluene (5 mL) is heated at 100°C for 16 hours under an argon atmosphere. After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the 2-aminopyrimidine derivative.[17]

One-Pot and Microwave-Assisted Syntheses

Modern synthetic strategies increasingly focus on improving efficiency and sustainability. One-pot reactions, which combine multiple steps in a single flask, and microwave-assisted organic synthesis (MAOS), which dramatically reduces reaction times, are at the forefront of these efforts.[18][19][20]

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional ConditionsMicrowave ConditionsYield ComparisonReference
Biginelli ReactionReflux, 2-24 h100-140°C, 5-40 minOften higher with MW[21]
Pyrazolo[1,5-a]pyrimidinone synthesisReflux, 4-6 h90°C, 40 minComparable or slightly lower with MW[18]
Suzuki Coupling80°C, 5 h100°C, 15 minSignificantly faster with MW[10]

Conclusion

The synthesis of substituted pyrimidines can be achieved through a variety of robust and versatile methods. Classical cyclocondensation reactions like the Pinner synthesis and the Biginelli reaction remain highly relevant for their simplicity and the value of their products. For more complex and highly functionalized pyrimidines, modern transition-metal-catalyzed cross-coupling reactions offer unparalleled precision and efficiency. The advent of microwave-assisted synthesis provides a powerful tool to accelerate these reactions, leading to significant time savings and often improved yields. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these vital heterocyclic compounds.

References

Benchmarking 5-Methoxypyrimidine-4,6-diamine Against Known JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Janus kinase (JAK) inhibitors is rapidly evolving, with significant research focused on developing more selective and potent therapeutic agents. The pyrimidine scaffold has emerged as a privileged structure in the design of novel JAK inhibitors, forming the core of numerous clinically approved and investigational drugs. This guide provides a framework for benchmarking the potential JAK inhibitory activity of 5-Methoxypyrimidine-4,6-diamine against established JAK inhibitors, offering a rationale for its investigation and detailed protocols for its evaluation.

Rationale for Investigation

The pyrimidine nucleus is a cornerstone in the development of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase domain. Several successful JAK inhibitors feature a pyrimidine or a related heterocyclic core. For instance, compounds with a 2,4-diaminopyrimidine core have shown potent JAK1/3 inhibitory activity. Furthermore, the exploration of pyrimidine-4,6-diamine derivatives has yielded selective JAK3 inhibitors.[1][2] These precedents strongly suggest that this compound, possessing the core 4,6-diamine pyrimidine structure, is a promising candidate for investigation as a novel JAK inhibitor. The methoxy substitution at the 5-position offers a vector for chemical modification to potentially enhance potency and selectivity.

Comparative Analysis of Known JAK Inhibitors

To provide a clear benchmark for evaluating this compound, the following table summarizes the biochemical potency (IC50 values) of three FDA-approved JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib1-1120-1121-223-100
Ruxolitinib3.32.842819
Baricitinib5.95.7>40053

Note: IC50 values can vary between different assay conditions and are presented as a range based on publicly available data.

Experimental Protocols

To ensure a standardized and reproducible comparison, the following detailed experimental protocols are provided for key assays in the evaluation of JAK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) and control inhibitors (Tofacitinib, Ruxolitinib, Baricitinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test and control compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the JAK enzyme and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of a compound to inhibit the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.

Objective: To assess the cellular potency of this compound in inhibiting cytokine-induced STAT phosphorylation.

Materials:

  • A relevant human cell line (e.g., TF-1 cells for JAK2/JAK3, HEL cells for JAK1/JAK2)

  • Cytokine for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, EPO for JAK2)

  • Test compound and control inhibitors

  • Cell culture medium and serum

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Seed the cells in a 96-well plate and starve them of serum overnight.

  • Pre-incubate the cells with serial dilutions of the test and control compounds for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • Analyze the cells by flow cytometry to quantify the level of pSTAT in each sample.

  • Calculate the percentage of inhibition of STAT phosphorylation at each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Benchmarking Process and Pathway

To further clarify the experimental approach and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_comparison Comparative Benchmarking Compound This compound Kinase_Assay In Vitro Kinase Assay Compound->Kinase_Assay pSTAT_Assay Phospho-STAT Assay Compound->pSTAT_Assay JAK_Enzymes Purified JAK Isoforms (JAK1, JAK2, JAK3, TYK2) JAK_Enzymes->Kinase_Assay IC50_Biochem Biochemical IC50 Values Kinase_Assay->IC50_Biochem Data_Comparison Data Comparison and Selectivity Profiling IC50_Biochem->Data_Comparison Cell_Line Relevant Cell Line Cytokine_Stim Cytokine Stimulation Cell_Line->Cytokine_Stim Cytokine_Stim->pSTAT_Assay IC50_Cellular Cellular IC50 Values pSTAT_Assay->IC50_Cellular IC50_Cellular->Data_Comparison Known_Inhibitors Known JAK Inhibitors (Tofacitinib, Ruxolitinib, etc.) Known_Inhibitors->Data_Comparison

Caption: Experimental workflow for benchmarking this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus Gene_Transcription Gene Transcription DNA->Gene_Transcription Inhibitor 5-Methoxypyrimidine- 4,6-diamine Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the site of inhibition.

This guide provides a comprehensive starting point for the systematic evaluation of this compound as a potential JAK inhibitor. By following the outlined experimental protocols and utilizing the provided benchmarks, researchers can effectively assess its potency and selectivity, contributing to the ongoing discovery of novel therapeutics targeting the JAK-STAT pathway.

References

A Comparative Guide to the ADME Properties of Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] However, the success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding the ADME profile of different pyrimidine scaffolds is crucial for optimizing lead compounds and developing effective and safe therapeutics.[2][6]

This guide provides a comparative overview of the ADME properties of three prominent pyrimidine-based scaffolds: pyrazolo[3,4-d]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines. The information presented is collated from various experimental studies to aid researchers in making informed decisions during the drug discovery process.

Comparative ADME Data

The following tables summarize key in vitro ADME parameters for representative compounds from each pyrimidine scaffold class. These parameters provide insights into the potential in vivo behavior of these molecules.

Table 1: Comparison of in vitro ADME Properties of Different Pyrimidine Scaffolds

Scaffold ClassCompound ExampleAqueous Solubility (µg/mL)Permeability (PAMPA, Pe x 10⁻⁶ cm/s)Metabolic Stability (% remaining after 60 min)Cytotoxicity (IC₅₀, µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 5 (c-Src/Abl inhibitor)SuboptimalHigh (GI and BBB)High>10 (on normal cells)[7]
Lead Compound 1 (antileukemia)LowModerateModerateNot specified for normal cells[6]
Imidazo[1,2-a]pyrimidine Compound 3j (antimicrobial)Not specifiedNot specifiedNot specifiedNot specified[8][9]
Compound 3g (antimicrobial)Not specifiedNot specifiedNot specifiedNot specified[8][9]
Pyrazolo[1,5-a]pyrimidine Compound 5d (anticancer)Not specifiedNot specifiedNot specified7.19 (A-549 cancer cell line)[10]
Compound 11a (antimicrobial)Not specifiedFavorable (in silico)Favorable (in silico)Not specified for normal cells[11]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. "Not specified" indicates that the data was not available in the cited literature.

Key ADME Insights for Different Pyrimidine Scaffolds

  • Pyrazolo[3,4-d]pyrimidines: This class, often investigated as kinase inhibitors, has shown promising permeability across biological membranes, including the blood-brain barrier (BBB).[7] However, a recurring challenge is their suboptimal aqueous solubility.[6][7] Metabolic stability can be high for certain analogues, indicating potential for good in vivo half-life.[7] Structure-activity relationship (SAR) studies are crucial to balance potency with favorable ADME properties.[2]

  • Imidazo[1,2-a]pyrimidines: These scaffolds have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[8][9] While extensive ADME data is not always available in the initial screening studies, in silico predictions often suggest good drug-like properties.[8][9] The aromatic nature of this fused ring system can be modified to modulate lipophilicity and, consequently, solubility and permeability.

  • Pyrazolo[1,5-a]pyrimidines: This scaffold has been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[10][11] In silico ADME predictions for some derivatives suggest favorable pharmacokinetic profiles.[10][11] As with other pyrimidine scaffolds, modifications to the core structure can significantly impact their ADME properties.[2]

Experimental Protocols

The following are generalized methodologies for key in vitro ADME assays, based on protocols described in the cited literature.

1. Aqueous Solubility Assessment:

  • Method: Shake-flask method or potentiometric titration.

  • Protocol Outline:

    • An excess amount of the test compound is added to a phosphate buffer solution (pH 7.4).

    • The suspension is shaken for a specified period (e.g., 24 hours) at a controlled temperature to reach equilibrium.

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Method: PAMPA is a high-throughput method to predict passive intestinal absorption.

  • Protocol Outline:

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The donor compartment is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.5 to mimic the upper intestine).

    • The acceptor compartment is filled with a buffer at a different pH (e.g., pH 7.4).

    • The plate is incubated for a set time (e.g., 4-16 hours).

    • The concentration of the compound in both donor and acceptor compartments is measured by HPLC-UV.

    • The effective permeability (Pe) is calculated from the concentration gradient and incubation time.

3. Metabolic Stability Assay (Microsomal Stability):

  • Method: Incubation with liver microsomes to assess phase I metabolic stability.

  • Protocol Outline:

    • The test compound is incubated with liver microsomes (e.g., human or rat) in a phosphate buffer.

    • The reaction is initiated by adding a cofactor mixture, typically NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

    • The percentage of the compound remaining at the final time point is reported.

4. Cytotoxicity Assay (MTT Assay):

  • Method: A colorimetric assay to assess cell viability.

  • Protocol Outline:

    • Cells (e.g., normal cell lines like Vero or cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[12]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key processes in the evaluation and comparison of pyrimidine scaffolds.

ADME_Screening_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro ADME Testing cluster_analysis Data Analysis & Selection Scaffold_A Pyrazolo[3,4-d]pyrimidine Analogs Solubility Aqueous Solubility Scaffold_A->Solubility Permeability PAMPA Scaffold_A->Permeability Metabolism Microsomal Stability Scaffold_A->Metabolism Cytotoxicity Cytotoxicity Assay Scaffold_A->Cytotoxicity Scaffold_B Imidazo[1,2-a]pyrimidine Analogs Scaffold_B->Solubility Scaffold_B->Permeability Scaffold_B->Metabolism Scaffold_B->Cytotoxicity Scaffold_C Pyrazolo[1,5-a]pyrimidine Analogs Scaffold_C->Solubility Scaffold_C->Permeability Scaffold_C->Metabolism Scaffold_C->Cytotoxicity Data_Comparison Comparative Data Analysis Solubility->Data_Comparison Permeability->Data_Comparison Metabolism->Data_Comparison Cytotoxicity->Data_Comparison Lead_Selection Lead Candidate Selection Data_Comparison->Lead_Selection

Caption: General workflow for ADME screening of different pyrimidine scaffolds.

Logical_Comparison cluster_properties Key ADME Properties cluster_scaffolds Pyrimidine Scaffolds cluster_outcome Desired Outcome Absorption Absorption (Solubility, Permeability) Optimal_Candidate Optimal Drug Candidate Absorption->Optimal_Candidate Metabolism_Excretion Metabolism & Excretion (Stability) Metabolism_Excretion->Optimal_Candidate Safety Safety (Cytotoxicity) Safety->Optimal_Candidate Scaffold1 Pyrazolo[3,4-d]pyrimidine Scaffold1->Absorption Scaffold1->Metabolism_Excretion Scaffold1->Safety Scaffold2 Imidazo[1,2-a]pyrimidine Scaffold2->Absorption Scaffold2->Metabolism_Excretion Scaffold2->Safety Scaffold3 Pyrazolo[1,5-a]pyrimidine Scaffold3->Absorption Scaffold3->Metabolism_Excretion Scaffold3->Safety

Caption: Logical relationship for comparing pyrimidine scaffolds based on ADME properties.

References

Validation of In Vitro Assays for 5-Methoxypyrimidine-4,6-diamine and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors, due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1][2] This guide provides a comparative analysis of in vitro assay results for compounds structurally related to 5-Methoxypyrimidine-4,6-diamine, offering insights into their potential as anticancer agents. The data presented herein is a compilation from various studies on diaminopyrimidine derivatives, which serve as valuable surrogates in the absence of extensive public data on the specific named compound.

Comparative Analysis of Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of various diaminopyrimidine derivatives against different cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

Compound IDStructureCell LineIC50 (nM)Reference
A12 2,4-dianilinopyrimidine derivativeA549 (Lung Carcinoma)130[3]
MDA-MB-231 (Breast Cancer)94[3]
13 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamineNCI-H524 (Small-cell Lung Cancer)3.36[4]
NCI-H526 (Small-cell Lung Cancer)< 100[4]
NCI-H209 (Small-cell Lung Cancer)< 100[4]
B1 2,4-dianilinopyrimidine derivative with F substitutionFAK (Kinase Assay)6[3]
B6 2,4-dianilinopyrimidine derivative with OCH3 substitutionFAK (Kinase Assay)15[3]

Kinase Inhibition Profile

Many pyrimidine-based compounds exert their anticancer effects by inhibiting specific kinases involved in cell signaling pathways crucial for tumor growth and survival.[5] The table below showcases the inhibitory activity of representative diaminopyrimidine compounds against focal adhesion kinase (FAK).

Compound IDTarget KinaseIC50 (nM)Reference
A8 FAK11[3]
A12 FAK8[3]
A13 FAK7[3]
TAE-226 (Positive Control) FAK5[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, often using radioactivity or fluorescence-based methods.

Protocol (Radiometric Assay Example): [9]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and [γ-³²P]-ATP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow the phosphorylation reaction to proceed.[9]

  • Reaction Termination: Stop the reaction, typically by adding a solution that denatures the enzyme.

  • Quantification: Separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP (e.g., using phosphocellulose paper) and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates compound_treatment Treat with This compound Analogs cell_seeding->compound_treatment mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay kinase_assay Kinase Inhibition Assay compound_treatment->kinase_assay absorbance Measure Absorbance mtt_assay->absorbance radioactivity Measure Radioactivity kinase_assay->radioactivity ic50_cell Calculate IC50 (Antiproliferative Activity) absorbance->ic50_cell ic50_kinase Calculate IC50 (Kinase Inhibition) radioactivity->ic50_kinase

Caption: Workflow for in vitro validation of pyrimidine compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) FAK Focal Adhesion Kinase (FAK) RTK->FAK Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Metastasis Metastasis Downstream->Metastasis Pyrimidine 5-Methoxypyrimidine- 4,6-diamine Analog Pyrimidine->FAK Inhibits

Caption: Simplified FAK signaling pathway and inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methoxypyrimidine-4,6-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazard Profile Through Analogue Data

While a specific Safety Data Sheet (SDS) for 5-Methoxypyrimidine-4,6-diamine is not publicly available, the hazard profile can be inferred from closely related aminopyrimidine and methoxypyrimidine derivatives. These analogues are generally classified as hazardous, with common risks including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, it is crucial to handle this compound with a high degree of caution, employing appropriate personal protective equipment (PPE) and adhering to stringent safety protocols.

Quantitative data for key analogue compounds are summarized in the table below to provide a comparative overview of their physical and chemical properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazard Statements
4-Amino-2,6-dimethoxypyrimidine3289-50-7C6H9N3O2155.15149-152H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][5]
2-Aminopyrimidine109-12-6C4H5N395.10Not AvailableH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][6]
5,6-Dimethoxypyrimidin-4-amine5018-45-1C6H9N3O2155.15Not AvailableNot Classified as Hazardous.

Step-by-Step Disposal Protocol

The following procedure is a conservative approach to the disposal of this compound, designed to mitigate risks in the absence of specific official guidelines. This protocol is based on general best practices for the disposal of hazardous chemical waste and information derived from analogue compounds.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless compatibility has been confirmed.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols based on analogue data (e.g., irritant).

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

4. Disposal Method:

  • The primary recommended disposal method is through a licensed and certified hazardous waste disposal company.

  • Controlled Incineration: For related compounds, a common disposal route is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This should be performed by a professional waste management service.

  • Landfill: Do not dispose of this compound in a sanitary landfill.

5. Regulatory Compliance:

  • All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.

  • Maintain detailed records of waste generation and disposal for compliance purposes.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Dedicated, Labeled Container ppe->collect seal Securely Seal the Container collect->seal store Store in Designated Hazardous Waste Area seal->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor transport Arrange for Professional Waste Transport contact_vendor->transport incinerate Controlled Incineration (Preferred Method) transport->incinerate document Document Disposal for Regulatory Compliance incinerate->document end End: Waste Properly Disposed document->end

References

Personal protective equipment for handling 5-Methoxypyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxypyrimidine-4,6-diamine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of similar pyrimidine derivatives and are intended to ensure a safe laboratory environment.

Hazard Summary

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3]. A face shield is required when there is a risk of explosion or significant splash hazard[4].To protect against splashes, dust, and potential projectiles, preventing severe eye damage[1][2].
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene) inspected prior to use[3][4]. Double gloving is recommended for enhanced protection[5].To prevent skin contact, which may be harmful[1][2]. Disposable nitrile gloves offer good short-term protection against a range of chemicals[4].
Body Protection A flame-retardant and impervious lab coat or gown, fully buttoned[3][4]. Consider a chemical-resistant apron for large quantities[6].To protect the skin from spills and contamination[3]. Flame-retardant material is recommended as a precaution against combustible properties[1].
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if dust is generated and engineering controls are insufficient[3][4]. Use should follow a respiratory protection program[4][6].To prevent inhalation of dust or aerosols, which may cause respiratory irritation[1][2].
Footwear Closed-toe, closed-heel shoes that cover the entire foot[4].To protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and their locations are known[7].

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][8].

    • Remove all potential sources of ignition from the handling area[3].

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling the Compound :

    • Don all required PPE as outlined in the table above.

    • When weighing or transferring the solid, do so in a manner that minimizes dust generation[1].

    • Avoid direct contact with the substance. Use appropriate tools (spatulas, etc.) for handling.

    • Keep containers tightly closed when not in use[8][9].

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[7][8].

    • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[7][8].

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[7][8].

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][7].

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) should be collected in a designated, labeled, and sealed hazardous waste container.

    • Unused or unwanted this compound should be disposed of in its original container or a compatible, properly labeled waste container.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a suitable container for disposal[7]. Avoid creating dust[1][7].

    • Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.

    • Do not allow the chemical to enter drains[3].

  • Final Disposal :

    • Dispose of all waste containing this compound through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations[10].

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase cluster_emergency Emergency Procedures prep1 Verify Eyewash & Safety Shower Functionality prep2 Don Required PPE: - Goggles & Face Shield - Impermeable Gloves (Double) - Flame-Retardant Lab Coat - Respirator (if needed) prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep2->prep3 handle1 Weigh and Transfer Compound (Minimize Dust) prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 emergency_spill Spill Response: 1. Evacuate 2. Wear PPE 3. Contain & Collect 4. Decontaminate Area handle1->emergency_spill dispose1 Collect Contaminated Solid Waste (Gloves, Paper, etc.) handle2->dispose1 emergency_exposure Exposure Response: - Skin: Wash 15+ min - Eyes: Rinse 15+ min - Inhalation: Fresh Air - Ingestion: Do Not Induce Vomiting SEEK IMMEDIATE MEDICAL ATTENTION handle2->emergency_exposure dispose2 Place in Labeled Hazardous Waste Container dispose1->dispose2 dispose3 Clean Work Area dispose2->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

References

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